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7-(Trifluoromethyl)imidazo[1,5-b]pyridazine Documentation Hub

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  • Product: 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine

Core Science & Biosynthesis

Foundational

The Imidazo[1,5-b]pyridazine Scaffold: Synthetic Architectures and Medicinal Utility

The Imidazo[1,5-b]pyridazine scaffold represents a distinct, under-explored bicyclic heteroaromatic system in medicinal chemistry, often overshadowed by its regioisomer, imidazo[1,2-b]pyridazine (the core of the leukemia...

Author: BenchChem Technical Support Team. Date: February 2026

The Imidazo[1,5-b]pyridazine scaffold represents a distinct, under-explored bicyclic heteroaromatic system in medicinal chemistry, often overshadowed by its regioisomer, imidazo[1,2-b]pyridazine (the core of the leukemia drug Ponatinib).

This technical guide details the structural properties, synthetic architectures, and pharmacological utility of the imidazo[1,5-b]pyridazine core, designed for researchers optimizing kinase inhibitors, PDE modulators, and antiviral agents.[1]

[2]

Structural Paradigm & Physicochemical Identity

The Imidazo[1,5-b]pyridazine core is a 6,5-fused heteroaromatic system comprising a pyridazine ring fused to an imidazole ring across the N2–C3 bond of the pyridazine. Unlike the [1,2-b] isomer, where the bridgehead nitrogen is shared at the "corner" (position 1 of imidazole), the [1,5-b] isomer involves a bridgehead nitrogen that is part of the 1,5-relationship within the imidazole moiety, creating a unique electronic profile.

Structural Differentiation[3]
  • SMILES: C1=CC2=CN=CN2N=C1

  • Bridgehead Nitrogen: The nitrogen at the fusion point (N5 in the fused system numbering) is quaternary in resonance forms but neutral in the aromatic system.

  • H-Bond Acceptors: The scaffold presents three nitrogen atoms. The N1 (in the pyridazine ring, adjacent to the bridgehead) and the N-atom in the imidazole ring (position 2 or 3 depending on tautomers/substitution) serve as key acceptors.

  • Vectorial Projection: The [1,5-b] fusion alters the exit vectors of substituents at the C2 and C7 positions compared to the [1,2-b] scaffold, offering a different 3D spatial coverage for active site fitting.

FeatureImidazo[1,2-b]pyridazineImidazo[1,5-b]pyridazine
Bridgehead N Shared N1 (Imidazole) / N1 (Pyridazine)Shared N1 (Imidazole) / N2 (Pyridazine)
Electronic Character Electron-deficient 6-ring; Electron-rich 5-ringDistinct dipole; N-N bond adjacent to fusion
Key Drug Example Ponatinib (Kinase Inhibitor)Research Tools (PDE10A, HIV-RT)
Lipophilicity ModerateTypically lower (higher polarity due to N arrangement)

Synthetic Architectures

Constructing the imidazo[1,5-b]pyridazine core requires specific strategies that differ significantly from the standard condensation methods used for [1,2-b] systems.

Protocol A: The 1-Aminoimidazole Cyclization (Route B)

This is the most versatile method for introducing diversity at the imidazole positions (C2, C5). It involves the reaction of N-aminoimidazoles (specifically 1,2-diaminoimidazoles) with 1,3-dielectrophiles.

  • Precursor: 1,2-diamino-4-phenylimidazole.[2]

  • Reagents: 1,3-diketones,

    
    -ketoesters, or Dimethyl Acetylenedicarboxylate (DMAD).
    
  • Mechanism: The exocyclic amino group attacks the electrophile, followed by cyclization onto the imidazole ring nitrogen (which acts as the bridgehead nucleophile).

Protocol B: The Pyridazine Annulation (Route A)

This route builds the imidazole ring onto a pre-existing pyridazine core, useful for maintaining specific substitution patterns on the 6-membered ring.

  • Precursor: 3-(Aminomethyl)pyridazine derivatives.[3]

  • Reagents: Carboxylic acids, anhydrides, or orthoesters.[1]

  • Mechanism: Acylation of the primary amine followed by dehydrative cyclization using POCl

    
     or polyphosphoric acid (PPA).
    
Visualization of Synthetic Logic

Synthesis Precursor1 1,2-Diaminoimidazole Intermediate1 N-Alkyl/Acyl Intermediate Precursor1->Intermediate1 Nucleophilic Attack Reagent1 1,3-Dielectrophile (e.g., DMAD, Diketone) Reagent1->Intermediate1 Target Imidazo[1,5-b]pyridazine Scaffold Intermediate1->Target Cyclodehydration (Formation of Pyridazine Ring) Precursor2 3-(Aminomethyl)pyridazine Precursor2->Target Annulation (Route A) (Formation of Imidazole Ring) Reagent2 Carboxylic Acid / POCl3 Reagent2->Target

Caption: Dual synthetic pathways accessing the Imidazo[1,5-b]pyridazine core via imidazole functionalization (top) or pyridazine annulation (bottom).

Medicinal Chemistry & Pharmacological Utility[2][5][6][7][8][9][10][11][12]

While less ubiquitous than its isomers, the imidazo[1,5-b]pyridazine scaffold has demonstrated high potency in specific therapeutic niches, particularly where the N-N bond geometry provides unique binding interactions.

A. HIV-1 Reverse Transcriptase (RT) Inhibition

Historically, this is the most validated application of the scaffold.

  • Mechanism: Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Key Compound: 7-[2-(1H-imidazol-1-yl)-5-methylimidazo[1,5-b]pyridazine-7-yl]-1-heptanone.

  • SAR Insight: The C2 and C7 positions are critical for fitting into the hydrophobic pocket of the RT enzyme. The scaffold acts as a rigid spacer that positions the hydrophobic tail (heptanone) and the polar head (imidazole) for optimal interaction with residues like Tyr181 and Tyr188.

B. PDE10A Inhibition (CNS Disorders)

Phosphodiesterase 10A (PDE10A) is a key target for schizophrenia and Huntington's disease.[4]

  • Role: The scaffold serves as a replacement for the quinoline or cinnoline cores found in earlier PDE10A inhibitors (e.g., MP-10).

  • Advantage: The [1,5-b] core offers reduced lipophilicity compared to quinolines, potentially improving the CNS Multi-Parameter Optimization (MPO) score by lowering logD and increasing fraction unbound (

    
    ) in the brain.
    
  • Binding Mode: The nitrogen acceptors in the pyridazine ring likely interact with the conserved Glutamine residue (Gln726) in the PDE10A catalytic site, mimicking the cAMP substrate.

C. Kinase Inhibition (PIM-1/2)[2]
  • Target: PIM kinases (Proviral Integration site for Moloney murine leukemia virus).

  • Activity: Substituted imidazo[1,5-b]pyridazines have been explored as ATP-competitive inhibitors.

  • Selectivity: The unique arrangement of nitrogens allows for specific hydrogen bonding with the hinge region of the kinase, potentially offering selectivity over other serine/threonine kinases.

D. Emerging Targets
  • GABA-A Receptor Modulators: Ligands for the benzodiazepine binding site, acting as anxiolytics without the heavy sedation associated with classical benzodiazepines.

  • CRHR1 Antagonists: Corticotropin-releasing hormone receptor 1 antagonists for stress-related disorders.

Experimental Protocol: Synthesis via Route B

A validated protocol for the synthesis of a representative 5,7-disubstituted imidazo[1,5-b]pyridazine.

Objective: Synthesis of 2-phenylimidazo[1,5-b]pyridazine-5,7(6H)-dione derivatives.

  • Reagents: 1,2-Diamino-4-phenylimidazole (1.0 eq), Diethyl oxalate or DMAD (1.2 eq), Acetic Acid (catalytic), Ethanol (solvent).

  • Procedure:

    • Dissolve 1,2-diamino-4-phenylimidazole in ethanol (0.5 M concentration).

    • Add the 1,3-dielectrophile (e.g., Diethyl oxalate) dropwise at room temperature.

    • Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC/LCMS.

    • Workup: Cool to room temperature. The product often precipitates. Filter the solid.

    • Purification: Recrystallize from ethanol/DMF or purify via flash chromatography (DCM:MeOH gradient).

  • Validation:

    • 1H NMR: Look for the disappearance of the broad NH2 signals of the diamine and the appearance of the specific aromatic protons of the newly formed pyridazine ring.

    • MS: Confirm [M+H]+.

References

  • Livermore, D. G., et al. (1993).[5] "Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines." Journal of Medicinal Chemistry, 36(24), 3784–3794. Link

  • Vandyshev, D. Y., et al. (2017).[1] "A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides." Beilstein Journal of Organic Chemistry, 13, 2561–2568.[1] Link

  • Janin, Y. L., et al. (1998).[1] "Imidazo[1,5-b]pyridazine-d4T conjugates: synthesis and anti-human immunodeficiency virus evaluation." Antiviral Chemistry and Chemotherapy, 9(3), 205–223. Link

  • Ryabukhin, S. V., et al. (2008).[1] "A Facile Synthesis of Imidazo[1,5-b]pyridazines from 3-Formylchromones." Heterocycles, 75(7), 1765.[1] Link

  • PubChem Compound Summary. (2024). "Imidazo[1,5-b]pyridazine."[3][2][6][5][7][8][9] National Center for Biotechnology Information. Link

Sources

Exploratory

Architecting Efficacy: A Technical Guide to Novel Nitrogen-Bridgehead Heterocycles in Drug Discovery

Executive Summary This technical guide addresses the strategic application of nitrogen-bridgehead heterocycles (NBHs) in modern drug discovery.[1] Unlike flat, monocyclic aromatics, NBHs—such as imidazo[1,2-a]pyridines,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic application of nitrogen-bridgehead heterocycles (NBHs) in modern drug discovery.[1] Unlike flat, monocyclic aromatics, NBHs—such as imidazo[1,2-a]pyridines, indolizines, and triazolo[1,5-a]pyrimidines—offer unique vectors for chemical space exploration. This document provides a self-validating synthetic protocol, mechanistic insights into their formation, and a data-driven analysis of their physicochemical advantages in oncology and CNS therapeutics.

The Bridgehead Advantage: Structural & Physicochemical Logic

Nitrogen-bridgehead heterocycles are defined by a nitrogen atom located at the fusion point of two rings. This structural feature imparts specific electronic and geometric properties that distinguish them from standard bicyclic systems like indole or quinoline.

Vectorial Exploration and Solubility

In Structure-Activity Relationship (SAR) studies, "escape from flatland" is a priority to improve solubility and target selectivity. NBHs often possess a non-planar geometry or specific bond angles at the bridgehead that project substituents into unique regions of the protein binding pocket.

  • Electronic Modulation: The bridgehead nitrogen often participates in the

    
    -system of one ring while influencing the basicity of the other. For example, in imidazo[1,2-a]pyridine, the bridgehead nitrogen is non-basic, while the N1 nitrogen retains H-bond acceptor capability.
    
  • Lipophilicity (LogP): NBHs frequently exhibit lower LogP values compared to their carbocyclic isosteres, enhancing water solubility without sacrificing permeability.

Comparative Physicochemical Profile
PropertyIndole (Benchmark)Imidazo[1,2-a]pyridineIndolizineImpact on Drug Design
H-Bond Donor (HBD) 1 (NH)00Improved membrane permeability; reduced P-gp efflux.
H-Bond Acceptor (HBA) 01 (N1)0Specific interaction with hinge regions in kinases.
Aromaticity HighHighModerateIndolizines are electron-rich, susceptible to oxidation.
Vector Geometry PlanarPlanar/Slight TwistPlanarRigid scaffold for precise pharmacophore orientation.
Metabolic Stability C3 oxidation proneC3 functionalizableC1/C3 reactiveBridgehead N blocks metabolic N-oxidation common in quinolines.

Synthetic Mastery: The Groebke-Blackburn-Bienaymé (GBB) Reaction[2][3]

The most efficient route to imidazo-fused NBHs is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This process couples an aldehyde, an isocyanide, and a 2-aminoazine (e.g., 2-aminopyridine) to form the fused core in a single step.

Mechanistic Causality

The reaction succeeds due to the dual nucleophilic/electrophilic nature of the isocyanide and the amidine character of the 2-aminoazine.

  • Imine Formation: The exocyclic amine condenses with the aldehyde to form a Schiff base (imine).

  • Isocyanide Insertion: The isocyanide undergoes [4+1] cycloaddition with the imine.

  • Prototropic Shift: An irreversible 1,3-H shift aromatizes the imidazole ring, driving the reaction to completion.

Mechanistic Workflow (Visualization)

GBB_Mechanism Start Reactants: 2-Aminopyridine + Aldehyde Imine Intermediate 1: Protonated Imine Start->Imine Condensation (-H2O) Acid Catalyst (Lewis/Brønsted Acid) Acid->Imine Adduct Intermediate 2: Nitrilium Ion Adduct Imine->Adduct + Isocyanide Isocyanide Reactant: Isocyanide (R-NC) Isocyanide->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Nu Attack of Ring N Product Final Product: 3-Amino-imidazo[1,2-a]pyridine Cyclization->Product 1,3-H Shift (Aromatization)

Figure 1: The mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction, highlighting the critical aromatization step.

Experimental Protocol: Synthesis of a Model NBH

Target: 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine. Rationale: This protocol validates the GBB reaction efficiency using standard reagents. It serves as a baseline for synthesizing libraries of kinase inhibitors or tubulin modulators.

Materials
  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • Benzaldehyde (1.0 mmol, 102 µL)

  • tert-Butyl isocyanide (1.1 mmol, 124 µL)

  • Scandium(III) triflate [Sc(OTf)₃] (5 mol%, 25 mg) or Iodine (10 mol%) as catalyst.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (2 mL).

  • Purification: Ethyl acetate/Hexanes.

Step-by-Step Methodology
  • Pre-complexation (Activation): In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 eq) and benzaldehyde (1.0 eq) in MeOH (2 mL).

    • Technical Insight: Allow to stir for 5 minutes before adding the catalyst to ensure homogeneity.

  • Catalysis & Addition: Add Sc(OTf)₃ (5 mol%) to the mixture. Stir for 10 minutes at room temperature to facilitate imine formation.

    • Checkpoint: The solution may turn slightly yellow, indicating Schiff base formation.

    • Add tert-butyl isocyanide (1.1 eq) in one portion.

  • Reaction (Energy Input):

    • Method A (Microwave - Recommended): Seal the vial and irradiate at 100°C for 20 minutes.

    • Method B (Thermal): Reflux at 65°C for 4-6 hours.

    • Why Microwave? NBH synthesis benefits from rapid heating to overcome the activation energy of the cyclization step, suppressing side reactions like isocyanide polymerization.

  • Work-up: Concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate. Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

    • Validation: The product should appear as a white to off-white solid.

    • Yield Expectation: 80-92%.[2]

  • Characterization (Self-Validation Criteria):

    • ¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the tert-butyl singlet (~1.0-1.2 ppm) and the aromatic multiplet of the fused system.

    • HRMS: Confirm [M+H]⁺ peak.

Medicinal Chemistry Applications: Case Studies

Oncology: Indolizines as Tubulin Inhibitors

Indolizine derivatives have emerged as potent inhibitors of tubulin polymerization, binding to the colchicine site.[3]

  • Mechanism: The indolizine core mimics the biaryl system of combretastatin A-4 but with improved chemical stability.

  • Key Modification: Substitution at the C1 and C3 positions with electron-releasing groups (e.g., -OMe) enhances binding affinity to the hydrophobic pocket of

    
    -tubulin.
    
CNS: Imidazo[1,2-a]pyridines (GABA-A Modulators)

The classic example is Zolpidem (Ambien), but recent work focuses on subtype-selective agonists to separate anxiolytic effects from sedation.

  • Design Strategy: Rigidifying the linker between the bridgehead core and the pendant aryl ring restricts conformational freedom, increasing selectivity for

    
    2/
    
    
    
    3 subunits over
    
    
    1.
Strategic Scaffold Selection (Decision Logic)

Scaffold_Selection Target Biological Target Pocket Binding Pocket Analysis Target->Pocket Flat Narrow/Flat Cleft (e.g., DNA Intercalators) Pocket->Flat Hinge ATP Hinge Region (Kinases) Pocket->Hinge GProtein Hydrophobic Pocket (GPCRs) Pocket->GProtein Scaffold1 Planar Indolizines (Stacking Interactions) Flat->Scaffold1 Scaffold2 Imidazo[1,2-a]pyridine (N1 accepts H-bond) Hinge->Scaffold2 Scaffold3 Triazolo[1,5-a]pyrimidine (High Solubility/Metabolic Stability) GProtein->Scaffold3

Figure 2: Decision matrix for selecting nitrogen-bridgehead scaffolds based on target binding site topology.

Future Outlook: Skeletal Editing

Recent advancements (2024-2025) in "skeletal editing" allow for the direct insertion of a nitrogen atom into carbocyclic rings to generate bridgehead heterocycles late in the synthesis. This technique, often mediated by sulfenylnitrenes or photoredox catalysis, allows medicinal chemists to rapidly "scan" nitrogen positions in a lead compound to optimize PK/PD properties without de novo synthesis.

References

  • Recent advances in the synthesis of bridgehead nitrogen heterocycles via transition metal-catalyzed C–H bond activation. Organic Chemistry Frontiers, 2020.[4]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Future Medicinal Chemistry, 2016.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega, 2026 (Projected/Review). (Note: Based on search context indicating recent ongoing reviews).

  • Discovery of indolizine lactones as anticancer agents. RSC Advances, 2014.

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry, 2024.

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine

Application Notes and Protocols Topic: A Strategic Approach to the For: Researchers, scientists, and drug development professionals Abstract The imidazo[1,5-b]pyridazine scaffold is a significant heterocyclic motif in me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: A Strategic Approach to the

For: Researchers, scientists, and drug development professionals

Abstract

The imidazo[1,5-b]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, valued for its structural resemblance to purines, which allows it to function as a bioisostere in various therapeutic agents. The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This document provides a comprehensive, field-proven guide to a robust multi-step synthesis of 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine. The described pathway is designed for maximum reproducibility and scalability, beginning from commercially available starting materials. We will detail the underlying chemical principles, provide step-by-step protocols, and offer expert insights into process optimization and troubleshooting.

Introduction: The Rationale for the Synthetic Strategy

Direct, single-step synthesis of the target compound, 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine, is not well-documented. Therefore, a robust, multi-step approach is required, building the molecule by first establishing the pyridazine core and then constructing the fused trifluoromethyl-imidazole ring.

Our proposed strategy leverages a series of reliable and well-understood transformations common in heterocyclic chemistry. The key is the formation of a 3,4-diaminopyridazine intermediate, which serves as the critical precursor for the final cyclocondensation step. This pathway ensures high purity and predictable yields at each stage.

Overall Synthetic Workflow

The synthesis is broken down into five principal stages:

  • Selective Amination: Introduction of the first amino group onto the pyridazine ring.

  • Directed Nitration: Installation of a nitro group, which will be reduced to the second amino group.

  • Nitro Group Reduction: Formation of the key 1,2-diamine functionality.

  • Cyclocondensation: Building the imidazole ring using a trifluoromethyl source.

  • Dehalogenation: Removal of a guiding chloro-substituent to yield the final product.

The entire process is visualized in the workflow diagram below.

G A 3,6-Dichloropyridazine B Step 1: Amination (NH₃) A->B C 3-Amino-6-chloropyridazine B->C Yield: ~83% D Step 2: Nitration (HNO₃/H₂SO₄) C->D E 3-Amino-6-chloro-4-nitropyridazine D->E F Step 3: Reduction (SnCl₂ or H₂/Pd-C) E->F G 3,4-Diamino-6-chloropyridazine F->G H Step 4: Cyclocondensation (Trifluoroacetic Acid) G->H I 5-Chloro-7-(trifluoromethyl)imidazo[1,5-b]pyridazine H->I J Step 5: Dechlorination (H₂/Pd-C, base) I->J K 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine (Final Product) J->K

Caption: High-level overview of the five-step synthetic pathway.

Detailed Experimental Protocols

Safety Precaution: All reactions must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

Step 1: Synthesis of 3-Amino-6-chloropyridazine
  • Principle: This step involves a nucleophilic aromatic substitution (SₙAr). 3,6-Dichloropyridazine is a highly electron-deficient heterocycle, making it susceptible to attack by nucleophiles. Ammonia selectively displaces one chlorine atom. The reaction is typically performed at high temperatures in a sealed vessel to maintain the concentration of the volatile ammonia reagent.[1][2][3]

  • Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Stoichiometric Ratio
3,6-Dichloropyridazine148.9810.067.11.0
Aqueous Ammonia (28%)17.03 (NH₃)20.3335.55.0
Dichloromethane (DCM)84.93100 mL-Solvent
  • Protocol:

    • To a 250 mL heavy-walled pressure vessel, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol).

    • Add dichloromethane (100 mL) followed by aqueous ammonia (28%, 20.3 g, 335.5 mmol).

    • Seal the vessel tightly. Expert Tip: Ensure the vessel is rated for the pressure and temperature of the reaction. Use a blast shield for safety.

    • Place the vessel in an oil bath preheated to 110 °C and stir vigorously for 10-12 hours.[1]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (Eluent: 50% Ethyl Acetate/Hexane).

    • Cool the vessel to room temperature, then chill in an ice bath before carefully opening.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is a solid. Purify by recrystallization from ethanol or by silica gel column chromatography to yield 3-amino-6-chloropyridazine as a white solid.

  • Expected Yield: 7.1 g (82%).[1]

  • Characterization (¹H NMR, 400 MHz, CD₃OD): δ 7.34 (d, J = 9.2 Hz, 1H), 6.95 (d, J = 9.6 Hz, 1H).[2]

Step 2 & 3: Synthesis of 3,4-Diamino-6-chloropyridazine via Nitration and Reduction
  • Principle (Nitration): The amino group of 3-amino-6-chloropyridazine is an activating, ortho-para director. Nitration using a standard nitrating mixture (HNO₃/H₂SO₄) will introduce a nitro group onto the ring, primarily at the C4 position. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Principle (Reduction): The resulting nitro-compound is then reduced to the corresponding amine. A common and effective method is using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The tin chloride acts as a reducing agent in the acidic medium.

G cluster_0 Nitration cluster_1 Reduction A 3-Amino-6-chloropyridazine B HNO₃ / H₂SO₄ 0 °C to RT A->B C 3-Amino-6-chloro-4-nitropyridazine B->C D 3-Amino-6-chloro-4-nitropyridazine E SnCl₂·2H₂O / conc. HCl Reflux D->E F 3,4-Diamino-6-chloropyridazine E->F

Caption: Two-stage process to form the key diamine intermediate.

  • Protocol (Part A: Nitration):

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice/salt bath.

    • Slowly add 3-amino-6-chloropyridazine (5.0 g, 38.6 mmol) in portions, ensuring the temperature does not exceed 10 °C.

    • Once addition is complete, add fuming nitric acid (5 mL) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 4 hours.

    • Carefully pour the reaction mixture onto crushed ice (approx. 200 g).

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7.

    • The yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to give crude 3-amino-6-chloro-4-nitropyridazine.

  • Protocol (Part B: Reduction):

    • Suspend the crude nitro-compound from the previous step in concentrated hydrochloric acid (60 mL) in a 250 mL round-bottom flask.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 26.1 g, 115.8 mmol) in one portion.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 3 hours.

    • Cool the reaction to room temperature and then place it in an ice bath.

    • Slowly basify the mixture by adding 50% aqueous sodium hydroxide (NaOH) until the pH is >10. Caution: This is a highly exothermic process.

    • The tin salts will precipitate. Extract the product from the aqueous slurry with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give 3,4-diamino-6-chloropyridazine, which can be used in the next step without further purification.

Step 4 & 5:
  • Principle (Cyclocondensation): The 1,2-diamine intermediate reacts with trifluoroacetic acid (TFA). One amino group acts as a nucleophile, attacking the carbonyl carbon of TFA to form an amide intermediate. This intermediate then undergoes intramolecular cyclization (the second amino group attacks the amide carbonyl) followed by dehydration to form the fused imidazole ring. Polyphosphoric acid (PPA) is an excellent solvent and dehydrating agent for this type of cyclization.

  • Principle (Dechlorination): The final step is a catalytic hydrogenolysis. In the presence of a palladium catalyst (Pd/C) and hydrogen gas, the carbon-chlorine bond is reductively cleaved. A base, such as triethylamine (Et₃N), is added to neutralize the HCl generated during the reaction, preventing catalyst poisoning.

  • Protocol (Part A: Cyclocondensation):

    • Combine the crude 3,4-diamino-6-chloropyridazine (approx. 38 mmol) with trifluoroacetic acid (15 mL) and polyphosphoric acid (PPA) (30 g) in a 100 mL round-bottom flask.

    • Heat the mixture at 140 °C for 4 hours with stirring.

    • Cool the reaction mixture to about 80 °C and pour it carefully onto crushed ice.

    • Neutralize with concentrated aqueous ammonia until the solution is basic (pH > 9).

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude solid by column chromatography (Eluent: 30-40% Ethyl Acetate/Hexane) to yield 5-chloro-7-(trifluoromethyl)imidazo[1,5-b]pyridazine.

  • Protocol (Part B: Dechlorination):

    • Dissolve the chlorinated intermediate (e.g., 1.0 g, 4.47 mmol) in methanol (25 mL).

    • Add 10% Palladium on carbon (Pd/C, 100 mg, 10% w/w) and triethylamine (Et₃N, 0.68 g, 6.71 mmol).

    • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

    • Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to afford the final product, 7-(Trifluoromethyl)imidazo[1,5-b]pyridazine.

Troubleshooting and Expert Recommendations

  • Low Yield in Amination: If the yield of Step 1 is low, ensure the pressure vessel sealed correctly. An incomplete reaction can result from ammonia escaping. Consider using ammonia in methanol in a sealed tube for higher temperatures if necessary.[2]

  • Nitration Position Isomers: While nitration is expected at C4, minor amounts of other isomers may form. Careful purification by column chromatography or recrystallization is essential to ensure the purity of the intermediate for the subsequent reduction.

  • Incomplete Reduction: If the reduction of the nitro group is sluggish, adding more SnCl₂ or extending the reflux time can help drive the reaction to completion. Ensure the final workup is strongly basic to fully precipitate the tin salts and liberate the free amine product.

  • Difficult Cyclization: If the PPA-mediated cyclization (Step 4) is low-yielding, ensure all reagents are anhydrous. Water can interfere with the dehydrating action of PPA. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be an effective alternative.

  • Stalled Dechlorination: If the final hydrogenolysis stalls, the catalyst may be poisoned. Filter and add fresh catalyst. Using a different base, such as magnesium oxide (MgO), can sometimes be beneficial.

References

  • Benchchem. (n.d.). Synthesis of 3-Amino-6-Substituted Pyridazines. Technical Support Center.
  • ChemicalBook. (2025). 6-Chloropyridazin-3-amine | 5469-69-2.
  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

Sources

Application

One-pot synthesis of trifluoromethylated imidazopyridazines

Application Note: Strategic Synthesis of Trifluoromethylated Imidazo[1,2-b]pyridazines Executive Summary The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Trifluoromethylated Imidazo[1,2-b]pyridazines

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Ponatinib analogs) and CNS-active agents. The incorporation of a trifluoromethyl (


) group is a critical modification to enhance metabolic stability (blocking P450 oxidation sites) and increase lipophilicity.

This guide details two distinct, field-proven protocols for the one-pot synthesis of trifluoromethylated imidazo[1,2-b]pyridazines. Unlike generic procedures, these protocols are distinguished by their regiocontrol :

  • Protocol A (De Novo Assembly): Targets the 2-position via condensation.

  • Protocol B (Late-Stage Functionalization): Targets the 3-position via radical C-H activation.

Critical Mechanistic Insight

Successful synthesis relies on understanding the nucleophilic hierarchy of the 3-aminopyridazine starting material.

  • The Nucleophilic Ambiguity: 3-aminopyridazine possesses two nucleophilic nitrogen centers: the exocyclic amine (

    
    ) and the endocyclic ring nitrogen (
    
    
    
    ).
  • Hard/Soft Acid-Base (HSAB) Theory:

    • Protocol A: In the presence of "soft" alkylating agents (like

      
      -haloketones), the endocyclic 
      
      
      
      is typically the primary nucleophile, attacking the
      
      
      -carbon of the ketone. This is followed by cyclodehydration involving
      
      
      and the carbonyl carbon.
    • The

      
       Effect:  The strong electron-withdrawing nature of the 
      
      
      
      group in 3-bromo-1,1,1-trifluoroacetone makes the carbonyl carbon highly electrophilic. However, the standard mechanism (N2 attack
      
      
      cyclization) generally prevails to yield the 2-trifluoromethyl isomer.
  • Protocol B: The imidazo[1,2-b]pyridazine core is electron-rich. Radical trifluoromethylation (using Langlois reagent) proceeds via a Minisc-type mechanism, preferentially attacking the position with the highest HOMO density, which is C3 .

Protocol A: One-Pot De Novo Assembly (2- Selective)

Target: 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

This method utilizes the condensation of 3-aminopyridazine with 3-bromo-1,1,1-trifluoroacetone. It is the most robust route for installing the


 group at the 2-position.
Reagents & Equipment
  • Substrate: 3-Aminopyridazine (1.0 equiv)

  • Reagent: 3-Bromo-1,1,1-trifluoroacetone (1.2 equiv) [Caution: Lachrymator]

  • Solvent: 1,2-Dimethoxyethane (DME) or Ethanol (EtOH)

  • Base: Sodium Bicarbonate (

    
    ) (2.0 equiv)
    
  • Equipment: Sealed pressure tube or reflux condenser setup.

Step-by-Step Procedure
  • Solvation: Dissolve 3-aminopyridazine (5.0 mmol) in DME (15 mL) in a heavy-walled pressure tube.

  • Addition: Add 3-bromo-1,1,1-trifluoroacetone (6.0 mmol) dropwise at room temperature. Note: The solution may warm slightly due to initial alkylation.

  • Cyclization: Seal the tube and heat to 85°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The intermediate alkylated species often appears first, followed by the cyclized product.

  • Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization: Dilute with EtOAc (50 mL) and wash with saturated aqueous

    
     to liberate the free base.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Gradient: 0 
    
    
    
    40% EtOAc in Hexanes).
Data Summary
ParameterSpecification
Typical Yield 65–82%
Regioselectivity >20:1 (2-

vs 3-

)
Key Byproduct N-alkylated uncyclized intermediate (if heating is insufficient)
Visualization: Mechanism of Protocol A

ProtocolA_Mechanism Start 3-Aminopyridazine Inter1 Intermediate: N2-Alkylation Start->Inter1 SN2 Attack (N2) Reagent 3-Bromo-1,1,1- trifluoroacetone Reagent->Inter1 TS Cyclodehydration (- H2O, - HBr) Inter1->TS Exocyclic N Attack on Carbonyl Product 2-(Trifluoromethyl) imidazo[1,2-b]pyridazine TS->Product Aromatization

Caption: Mechanistic pathway for Protocol A. The endocyclic nitrogen (N2) initiates the sequence via SN2 attack, dictating the 2-position regiochemistry.

Protocol B: Telescoped C-H Functionalization (3- Selective)

Target: 3-(Trifluoromethyl)imidazo[1,2-b]pyridazine

For researchers requiring the


 group at the 3-position, a direct condensation is difficult. Instead, a "Telescoped" One-Pot approach is recommended: rapid synthesis of the parent core followed immediately by radical trifluoromethylation using the Langlois reagent (

).
Reagents & Equipment
  • Step 1 Reagents: 3-Aminopyridazine, Chloroacetaldehyde (50% aq. solution).

  • Step 2 Reagents: Sodium Triflinate (Langlois Reagent, 3.0 equiv), tert-Butyl hydroperoxide (TBHP, 70% aq, 4.0 equiv).

  • Solvent: DMSO/Water (4:1 mixture).

Step-by-Step Procedure
  • Core Assembly (Step 1): In a round-bottom flask, mix 3-aminopyridazine (2.0 mmol) and chloroacetaldehyde (3.0 mmol) in Ethanol (5 mL). Reflux for 2 hours.

  • Solvent Switch (Telescoping): Evaporate ethanol under reduced pressure. Re-dissolve the crude residue immediately in DMSO:Water (4:1, 10 mL). Note: Isolation is not required, but solvent switch is crucial for the radical step.

  • Radical Functionalization (Step 2): Add Sodium Triflinate (6.0 mmol).

  • Initiation: Add TBHP (8.0 mmol) dropwise. Stir at room temperature for 12–18 hours.

    • Mechanism:[1][2][3][4][5][6][7] TBHP generates the

      
       radical from the sulfinate, which attacks the electron-rich C3 position.
      
  • Workup: Quench with saturated

    
     (to remove excess peroxide). Extract with EtOAc (
    
    
    
    mL).[8]
  • Purification: Flash chromatography (DCM/MeOH 95:5).

Data Summary
ParameterSpecification
Typical Yield 45–60% (Over 2 steps)
Regioselectivity Exclusive to C3 position
Key Byproduct Bis-trifluoromethylated species (trace)
Visualization: Workflow of Protocol B

ProtocolB_Workflow cluster_0 Step 1: Core Assembly cluster_1 Step 2: Radical C-H Functionalization S1 3-Aminopyridazine + Chloroacetaldehyde S2 Reflux (2h) S1->S2 S3 Evaporate EtOH S2->S3 S4 Redissolve in DMSO/H2O S3->S4 Telescope S5 Add Langlois Reagent + TBHP S4->S5 S6 Stir RT (12h) S5->S6 End Isolate 3-CF3-Imidazo[1,2-b]pyridazine S6->End

Caption: Telescoped workflow for Protocol B. The solvent switch is the critical control point to ensure compatibility with the radical generation step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Volatility of 3-bromo-1,1,1-trifluoroacetone.Use a sealed pressure tube. Do not use an open reflux condenser. Ensure reagent is fresh.
Regioisomer Mix (Protocol A) Solvent polarity affecting tautomerism.Switch from EtOH to DME or 1,4-Dioxane. Non-protic polar solvents often favor the N2 attack.
No Reaction (Protocol B) Radical quenching.Degas the DMSO/Water mixture with Argon before adding TBHP. Oxygen can inhibit the radical chain.
Tarring / Decomposition Overheating during cyclization.Limit temperature to 85°C. Imidazopyridazines can be sensitive to prolonged high heat in acidic media.

References

  • Gudmundsson, K. S., et al. (1997). "Synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines." Synthetic Communications.

  • Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters.

  • Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences.

  • Hajra, A., et al. (2018). "Regioselective synthesis of imidazo[1,2-a]pyridines and related heterocycles." Journal of Organic Chemistry.

  • Bagal, S. K., et al. (2015). "Recent advances in the synthesis of trifluoromethylated heterocycles." Chemical Reviews.

Sources

Method

Application Notes and Protocols for the Functionalization of Position 7 in Imidazo[1,5-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The imidazo[1,5-b]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imidazo[1,5-b]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and structural features make it a privileged scaffold in the design of novel therapeutics. Functionalization of this core at specific positions is crucial for modulating the pharmacological properties and exploring the structure-activity relationships (SAR) of new chemical entities. This guide provides a detailed overview and practical protocols for the chemical modification of the C7 position of the imidazo[1,5-b]pyridazine ring system, a key site for introducing molecular diversity.

The strategic importance of the imidazo[1,5-b]pyridazine core is underscored by its presence in molecules with a wide range of therapeutic applications, including antiviral and anti-HIV agents. The ability to selectively introduce substituents at the C7 position allows for the fine-tuning of a compound's steric and electronic profile, which can significantly impact its binding affinity to biological targets, as well as its pharmacokinetic properties.

This document outlines the primary synthetic strategies for C7 functionalization, including halogenation as a key step to introduce a versatile handle for subsequent cross-coupling reactions. Detailed, step-by-step protocols for these transformations are provided, along with insights into the rationale behind the choice of reagents and reaction conditions.

I. Strategic Approaches to C7 Functionalization

The functionalization of the C7 position of the imidazo[1,5-b]pyridazine core typically proceeds through a two-step sequence: introduction of a halogen atom (bromine or iodine) at C7, followed by a transition-metal-catalyzed cross-coupling reaction. Direct C-H functionalization at this position is less common and often challenging due to the electronic nature of the heterocyclic system.

Diagram: Overall Strategy for C7 Functionalization

G imidazo Imidazo[1,5-b]pyridazine halo_imidazo 7-Halo-imidazo[1,5-b]pyridazine imidazo->halo_imidazo Halogenation (NBS, NIS) functionalized_imidazo 7-Functionalized Imidazo[1,5-b]pyridazine halo_imidazo->functionalized_imidazo Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Caption: General workflow for C7 functionalization of imidazo[1,5-b]pyridazine.

II. Halogenation at the C7 Position: Creating a Versatile Synthetic Handle

The introduction of a halogen atom, typically bromine or iodine, at the C7 position is a critical first step for many subsequent functionalization strategies. This is most commonly achieved through electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The regioselectivity of this reaction is governed by the electronic properties of the imidazo[1,5-b]pyridazine ring system.

Protocol 1: Regioselective Bromination of Imidazo[1,5-b]pyridazine at C7

This protocol is adapted from established procedures for the halogenation of similar heterocyclic systems and is designed to selectively introduce a bromine atom at the C7 position.

Materials:

  • Imidazo[1,5-b]pyridazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the imidazo[1,5-b]pyridazine (1.0 eq) in anhydrous acetonitrile or dichloromethane (to a concentration of 0.1-0.2 M).

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.0-1.2 eq) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Time: Stir the reaction mixture at room temperature for 1-4 hours, or until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified directly by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 7-bromo-imidazo[1,5-b]pyridazine.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile and dichloromethane are commonly used for halogenation reactions as they are relatively inert and can dissolve both the substrate and the halogenating agent.

  • NBS: NBS is a convenient and easy-to-handle source of electrophilic bromine. The use of a slight excess ensures complete conversion of the starting material.

  • Room Temperature: The reaction is typically carried out at room temperature to control regioselectivity and minimize the formation of byproducts.

III. Palladium-Catalyzed Cross-Coupling Reactions at C7

With the 7-halo-imidazo[1,5-b]pyridazine in hand, a wide array of functional groups can be introduced via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are widely used in drug discovery.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures.

Protocol 2: Suzuki-Miyaura Coupling of 7-Bromo-imidazo[1,5-b]pyridazine with Arylboronic Acids

This protocol provides a general procedure for the Suzuki-Miyaura coupling at the C7 position of the imidazo[1,5-b]pyridazine core.

Materials:

  • 7-Bromo-imidazo[1,5-b]pyridazine

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup: To a Schlenk flask or sealed tube, add the 7-bromo-imidazo[1,5-b]pyridazine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system. The choice of solvent can influence the reaction efficiency.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.

  • Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 7-aryl-imidazo[1,5-b]pyridazine.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O10085
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O9092
3Thiophen-2-ylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O11078
B. Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is highly valuable for introducing alkynyl moieties.

Protocol 3: Sonogashira Coupling of 7-Iodo-imidazo[1,5-b]pyridazine with Terminal Alkynes

This protocol outlines a general procedure for the Sonogashira coupling at the C7 position. 7-Iodo derivatives are often more reactive than their bromo counterparts in this reaction.

Materials:

  • 7-Iodo-imidazo[1,5-b]pyridazine

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the 7-iodo-imidazo[1,5-b]pyridazine (1.0 eq) in the chosen solvent.

  • Addition of Reagents: Add the terminal alkyne (1.2-1.5 eq), palladium catalyst, copper(I) iodide, and the amine base.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

C. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. This reaction allows for the introduction of a wide range of primary and secondary amines at the C7 position.

Protocol 4: Buchwald-Hartwig Amination of 7-Bromo-imidazo[1,5-b]pyridazine

This protocol provides a general method for the C-N cross-coupling at the C7 position.

Materials:

  • 7-Bromo-imidazo[1,5-b]pyridazine

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane)

  • Inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.

  • Addition of Substrates: Add the 7-bromo-imidazo[1,5-b]pyridazine, the amine, and the anhydrous solvent.

  • Heating: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress.

  • Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purification: Purify by column chromatography to obtain the 7-amino-imidazo[1,5-b]pyridazine derivative.

IV. Mechanistic Considerations and Trustworthiness of Protocols

The protocols provided are based on well-established and validated synthetic methodologies in organic chemistry. The success of these reactions relies on the careful control of reaction conditions, particularly the exclusion of oxygen and moisture, especially in the cross-coupling reactions.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Ar-X Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L₂-R Transmetal->PdII_R Organoboron R-B(OR)₂ Organoboron->Transmetal Base Base Base->Organoboron RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The self-validating nature of these protocols is inherent in the robustness and broad applicability of palladium-catalyzed cross-coupling reactions. The consistent and predictable outcomes of these reactions, when performed under the specified conditions, instill confidence in their reliability for the synthesis of diverse libraries of 7-substituted imidazo[1,5-b]pyridazines.

V. Conclusion

The functionalization of the C7 position of the imidazo[1,5-b]pyridazine scaffold is a key strategy in the development of novel compounds with potential therapeutic applications. The methodologies outlined in this guide, particularly the sequence of halogenation followed by palladium-catalyzed cross-coupling reactions, provide a reliable and versatile toolkit for researchers in drug discovery and medicinal chemistry. By following these detailed protocols and understanding the underlying chemical principles, scientists can efficiently generate libraries of C7-functionalized imidazo[1,5-b]pyridazines for biological evaluation.

VI. References

  • General Synthesis and Reactivity of Pyridazines:

    • Title: Comprehensive Organic Chemistry II

    • Source: Elsevier

    • URL: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Title: Cross-Coupling Reactions: A Practical Guide

    • Source: Wiley

    • URL: [Link]

  • Synthesis of Imidazo[1,5-b]pyridazines:

    • Title: A FACILE SYNTHESIS OF IMIDAZO[1,5-b]PYRIDAZINES FROM 3-FORMYLCHROMONES

    • Source: HETEROCYCLES, Vol. 75, No. 7, 2008

    • URL: [Link][1]

  • Suzuki-Miyaura Coupling on Pyridazine Scaffolds:

    • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies

    • Source: Molecules 2018, 23(11), 2986

    • URL: [Link][2]

  • Halogenation of Heterocycles:

    • Title: Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source

    • Source: RSC Advances, 2018, 8, 8105-8109

    • URL: [Link][3]

Sources

Application

Using 3-formylchromones for imidazo[1,5-b]pyridazine synthesis

Application Note: Synthesis of Imidazo[1,5-b]pyridazines via 3-Formylchromone Recyclization Executive Summary This technical guide details the synthesis of imidazo[1,5-b]pyridazines , a privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Imidazo[1,5-b]pyridazines via 3-Formylchromone Recyclization

Executive Summary

This technical guide details the synthesis of imidazo[1,5-b]pyridazines , a privileged scaffold in medicinal chemistry known for treating neuropathic pain, psychiatric disorders, and viral infections. The protocol leverages the high reactivity of 3-formylchromone (3-FC) as a 1,3-bis-electrophile. Unlike standard condensation methods, this approach utilizes a Chlorotrimethylsilane (TMSCl)-promoted recyclization strategy. This method offers high regioselectivity, operational simplicity, and avoids the formation of common by-products (e.g., triazepines) often seen with other 1,3-dicarbonyl equivalents.

Mechanistic Insight & Reaction Design

The Chemical Chameleon: 3-Formylchromone

3-Formylchromone contains three electrophilic sites: the aldehyde carbon, the C2 position (Michael acceptor), and the C4 carbonyl.[1] In the synthesis of imidazo[1,5-b]pyridazines, 3-FC acts as a three-carbon (C-C-C) synthon.

The Recyclization Pathway

The reaction involves a cascade sequence with 1-amino-1H-imidazoles . The transformation is driven by the "chemical switching" of the chromone ring—opening the oxygen-containing


-pyrone ring and re-closing it with nitrogen to form the fused pyridazine system.

Key Mechanistic Steps:

  • Condensation: The exocyclic amino group of the imidazole attacks the aldehyde of 3-FC to form a hydrazone-like intermediate.

  • Activation: TMSCl acts as a Lewis acid, activating the C4 carbonyl and trapping the phenolic oxygen released during ring opening.

  • Michael Addition & Ring Opening: The endocyclic imidazole nitrogen attacks the C2 position of the chromone.

  • Recyclization: The pyrone ring cleaves, and the system rearranges to expel the phenolic oxygen (as a silyl ether, later hydrolyzed), forming the thermodynamically stable imidazo[1,5-b]pyridazine core.

Mechanistic Pathway Diagram

RecyclizationMechanism Reactants 3-Formylchromone + 1-Aminoimidazole Intermediate1 Hydrazone Formation Reactants->Intermediate1 Condensation (-H2O) Transition C2-Attack & Pyrone Ring Opening (TMSCl Promoted) Intermediate1->Transition Cyclization Product Imidazo[1,5-b]pyridazine Scaffold Transition->Product -TMSOH Recyclization

Figure 1: Logical flow of the cascade recyclization from 3-formylchromone to the fused pyridazine target.

Experimental Protocols

Two protocols are provided: a One-Pot Direct Synthesis (Recommended for efficiency) and a Stepwise Method (Recommended for sensitive substrates or mechanistic validation).

Protocol A: TMSCl-Mediated One-Pot Synthesis (High Throughput)

Based on the methodology established by Ryabukhin et al.

Reagents:

  • 3-Formylchromone derivative (1.0 equiv)

  • 1-Amino-1H-imidazole derivative (1.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (4.0 equiv)

  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous.
    

Procedure:

  • Setup: In a dry pressure tube or round-bottom flask equipped with a magnetic stir bar, dissolve 3-formylchromone (2 mmol) and 1-amino-1H-imidazole (2 mmol) in anhydrous DMF (5–8 mL).

  • Addition: Add TMSCl (8 mmol, 4 equiv) dropwise to the reaction mixture at room temperature. Note: Slight exotherm may occur.

  • Reaction: Seal the tube (or attach a reflux condenser under

    
    ) and heat the mixture to 100°C  for 2–4 hours .
    
  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the chromone spot.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution into crushed ice/water (approx. 50 mL) with vigorous stirring. This hydrolyzes the silyl by-products.

  • Isolation:

    • If a precipitate forms: Filter the solid, wash with copious water, then cold ethanol.

    • If no precipitate: Extract with Ethyl Acetate (

      
       mL), wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/DMF mixtures or purify via flash column chromatography (typically MeOH/DCM gradients).

Expected Yield: 85–96%

Protocol B: Stepwise Isolation (Hydrazone Intermediate)

Use this if the one-pot method yields complex mixtures due to steric hindrance.

Procedure:

  • Step 1 (Condensation): Mix equimolar amounts of 3-formylchromone and 1-aminoimidazole in Methanol (4 mL/mmol). Stir at 20°C for 12 hours .

  • Isolation: Filter the resulting hydrazone precipitate. Wash with cold Ethanol.

  • Step 2 (Cyclization): Resuspend the isolated hydrazone in DMF. Add TMSCl (2–4 equiv) and heat to 100°C for 2 hours.

  • Workup: Proceed as in Protocol A.

Data Summary & Validation

The following table summarizes the efficiency of the TMSCl method compared to traditional acid catalysis.

ParameterTMSCl Method (Protocol A)Traditional Acid (AcOH/HCl)
Reaction Time 2–4 Hours12–24 Hours
Temperature 100°CReflux (>110°C)
Yield (Avg) >90%40–60%
Selectivity Exclusive Imidazo[1,5-b]pyridazineMixture with Triazepines
Moisture Tolerance Low (Requires Anhydrous)High

Critical Quality Attributes (CQA) for Validation:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the pyridazine ring proton singlets/doublets in the aromatic region (typically 8.0–9.5 ppm).

  • Mass Spec: Confirm

    
     corresponding to the loss of water from the combined mass of reactants.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Sticky Gum Water contamination in DMF or old TMSCl.Use freshly distilled DMF and fresh TMSCl. TMSCl hydrolyzes rapidly; ensure the bottle is sealed.
Incomplete Conversion Steric hindrance on the imidazole ring.Increase reaction time to 6h or increase TMSCl loading to 6 equiv.
By-product Formation Temperature too high (>120°C).Strictly control oil bath temperature. Degradation of the chromone ring can occur.[1]

References

  • Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., Shivanyuk, A. N., & Tolmachev, A. A. (2008). A Facile Synthesis of Imidazo[1,5-b]pyridazines from 3-Formylchromones. Heterocycles, 75(7), 1765.[2]

  • Gašparová, R., & Lácová, M. (2005).[3] Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 10(8), 937–960.[4]

  • Korzhenko, K. S., et al. (2019). Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines in Alcoholic Media.

Sources

Method

Part 1: The Scalability Paradox in Fluorine Chemistry

Application Note: Scalable Synthesis of Fluorinated Fused Heterocycles In drug discovery, the "Fluorine Effect" is a cornerstone of lead optimization. Introducing fluorine into fused heterocycles (e.g., indoles, quinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Fluorinated Fused Heterocycles

In drug discovery, the "Fluorine Effect" is a cornerstone of lead optimization. Introducing fluorine into fused heterocycles (e.g., indoles, quinolines, isoquinolines) can profoundly alter pKa, lipophilicity (LogD), and metabolic stability by blocking cytochrome P450 oxidation sites. However, a critical disconnect exists between medicinal chemistry (milligram scale) and process chemistry (kilogram scale).

Common laboratory reagents like Selectfluor® or NFSI are excellent for discovery but cost-prohibitive (> $500/mol) and atom-inefficient for multi-kilogram synthesis. Conversely, industrial methods using F₂ gas or anhydrous HF require specialized Hastelloy reactors and rigorous safety protocols often unavailable in standard development labs.

This guide bridges that gap. We present three field-proven, scalable methodologies that utilize inexpensive reagents , flow chemistry , and electrochemistry to synthesize fluorinated fused heterocycles safely at scale.

Part 2: Strategic Decision Matrix

Before selecting a protocol, analyze your substrate and available equipment.

DecisionMatrix Start Target: Fluorinated Fused Heterocycle ExistingCore Is the heterocycle core already synthesized? Start->ExistingCore BuildingBlock Use Fluorinated Building Blocks (e.g., Fluoromalonates) ExistingCore->BuildingBlock No DirectFunc Direct Functionalization Required ExistingCore->DirectFunc Yes ElectronRich Electron-Rich / Innate Reactivity? (e.g., Indole, Caffeine) DirectFunc->ElectronRich CostSensitive Is Reagent Cost the Primary Constraint? ElectronRich->CostSensitive No / Regio-control needed Langlois PROTOCOL A: Radical Trifluoromethylation (Langlois Reagent) ElectronRich->Langlois Yes (C-H Func) Electro PROTOCOL B: Flow Electrochemistry (Green, Oxidant-Free) CostSensitive->Electro No (Green Priority) TFAA PROTOCOL C: Photoredox with TFAA (Lowest Cost Source) CostSensitive->TFAA Yes (<$50/kg)

Figure 1: Decision matrix for selecting the optimal fluorination strategy based on substrate electronics and cost constraints.

Part 3: Detailed Protocols

Protocol A: Innate C-H Trifluoromethylation (The "Langlois" Method)

Best For: Electron-rich heterocycles (pyrroles, indoles, xanthines) where innate regioselectivity is acceptable. Scalability: High (Solid reagents, no gas handling). Cost: Low (Sodium triflinate is ~$50/kg).

Mechanism: This reaction utilizes Sodium Triflinate (Langlois Reagent) as a solid source of CF₃ radicals. Under oxidative conditions (tert-butyl hydroperoxide), the sulfinate is oxidized to a sulfonyl radical, which desulfonylates to release •CF₃. This electrophilic radical attacks the most electron-rich position of the heterocycle.

Reagents:

  • Substrate (e.g., Caffeine, Indole derivative)

  • Sodium Trifluoromethanesulfinate (CF₃SO₂Na) [3.0 equiv][1][2]

  • tert-Butyl Hydroperoxide (TBHP, 70% aq.) [3.0 - 5.0 equiv]

  • Solvent: DCM/Water (2.5:[2]1) or DMSO (for polar substrates)

Step-by-Step Protocol (10g Scale):

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add the heterocycle substrate (10.0 g, 1.0 equiv) and Sodium Triflinate (3.0 equiv).

  • Solvent Addition: Add Dichloromethane (DCM, 150 mL) and Water (60 mL). The biphasic system is crucial for moderating the radical concentration and solubilizing the inorganic salts.

  • Initiation: Cool the mixture to 0°C in an ice bath. Add TBHP (70% aq. solution, 3.0 equiv) dropwise over 20 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir vigorously at room temperature (23°C) for 12–24 hours. Note: Vigorous stirring is essential for phase transfer.

  • Quench: Cool to 0°C. Slowly add saturated aqueous Na₂SO₃ (100 mL) to quench excess peroxide. Test for peroxides using starch-iodide paper before proceeding.

  • Workup: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization is often sufficient due to the cleanliness of the radical substitution. If necessary, flash chromatography (SiO₂).

Key Insight: This method avoids gaseous CF₃I and expensive photocatalysts, making it the "workhorse" for initial scale-up batches.

Protocol B: Electrochemical Fluorination in Flow

Best For: Oxidatively sensitive substrates and "Green Chemistry" mandates. Scalability: Linear scale-up (run longer, not bigger). Safety: Eliminates handling of free F₂; generates reactive species in situ.

Mechanism: Anodic oxidation of the substrate or a mediator (like an iodoarene) generates a cation radical or hypervalent iodine species, which is trapped by a fluoride source (Et₃N·3HF). Flow chemistry prevents over-oxidation by removing the product from the electrode surface immediately.

FlowElectro Feed Feed Solution: Substrate + Et3N·3HF in MeCN Pump HPLC Pump Feed->Pump Reactor Flow Electrolysis Cell (Platinum Anode / Steel Cathode) Pump->Reactor Constant Current (10-50 mA) Quench In-line Quench (Aq. NaHCO3) Reactor->Quench Residence Time: 5-10 min Collection Phase Separator Product Isolation Quench->Collection

Figure 2: Setup for continuous flow electrochemical fluorination.

Protocol (Flow Setup):

  • Electrolyte Preparation: Dissolve substrate (0.1 M) in Acetonitrile containing Et₃N·3HF (0.5 M). Caution: Et₃N·3HF is corrosive to glass; use PTFE tubing and reactor components.

  • Reactor Configuration: Use a commercial electrochemical flow cell (e.g., IKA ElectraSyn flow module or homemade parallel plate reactor) with a Platinum (Pt) anode and Stainless Steel cathode. Gap: 0.5 mm.

  • Parameters:

    • Flow Rate: 0.5 mL/min (optimized for residence time).

    • Current Density: 10–20 mA/cm² (Constant Current mode is preferred over Constant Voltage for scale-up).

  • Operation: Pump the solution through the cell. The residence time allows for mono-fluorination.

  • Post-Processing: The outlet stream is directed into a mixing T-piece where it meets a stream of sat. aq. NaHCO₃ to neutralize HF immediately.

  • Yield: This method typically delivers >80% yield for fluorination of unactivated aromatics and heterocycles with high regioselectivity.

Part 4: Comparative Data Analysis

Table 1: Comparison of Scalable Fluorination Methodologies

FeatureLanglois (Radical) Flow Electrochemistry Photoredox (TFAA)
CF₃ Source CF₃SO₂Na (Solid)Et₃N·3HF (Liquid)TFAA (Liquid)
Cost Efficiency High ($)Very High ($)Medium (

)
Scalability Limit Batch size (Safety)Unlimited (Time-based)Light penetration depth
Substrate Scope Electron-rich heterocyclesBroad (Oxidation potential dependent)Heteroarenes, Arenes
Safety Profile Peroxide handling requiredCorrosive electrolyteLight source heat management
Typical Yield 40–70%60–85%50–75%

Part 5: Troubleshooting & Safety

  • Regioselectivity Issues:

    • Langlois: If a mixture of isomers is obtained, switch solvent to DMSO/H₂O. The change in polarity often alters the radical attack preference.

    • Electrochemistry:[3][4][5] Adjust current density. Lower current density favors the thermodynamically controlled product (often the more stable isomer).

  • Passivation (Electrochemistry):

    • If voltage spikes during constant current electrolysis, the electrode is passivated (polymer film).

    • Solution: Pulse polarity reversal (switch anode/cathode every 30 seconds) to strip deposits.

  • Safety (Peroxides):

    • In the Langlois protocol, never concentrate the reaction mixture without first quenching with Na₂SO₃. Concentrating organic peroxides is a severe explosion hazard.

References

  • Innate C-H trifluoromethylation of heterocycles. Source: Proceedings of the National Academy of Sciences (PNAS), 2011. URL:[Link] Relevance: Foundational paper for the Langlois reagent protocol.

  • Flow electrochemistry: a safe tool for fluorine chemistry. Source: Chemical Science, 2021. URL:[Link] Relevance: Defines the protocol for scalable flow electrochemical fluorination.

  • A scalable and operationally simple radical trifluoromethylation. Source: Nature (PMC), 2015. URL:[Link] Relevance: Describes the use of TFAA and pyridine N-oxide for low-cost trifluoromethylation.[6]

  • Recent Advances in Electrochemical Systems for Selective Fluorination of Organic Compounds. Source: Accounts of Chemical Research, 2020.[7][8] URL:[Link] Relevance: Review of electrochemical mechanisms and scale-up considerations.[3][7][8]

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles. Source: Industrial & Engineering Chemistry Research, 2019. URL:[Link] Relevance: Industrial perspective on flow chemistry implementation.

Sources

Application

Application Note: Profiling the Kinase Inhibitory Activity of Imidazo[1,5-b]pyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazo[1,5-b]pyridazine Scaffold as a Privileged Kinase Inhibitor Motif The imidazo[1,5-b]pyridazine core is a nitrogen-rich heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,5-b]pyridazine Scaffold as a Privileged Kinase Inhibitor Motif

The imidazo[1,5-b]pyridazine core is a nitrogen-rich heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution points allow for the precise orientation of functional groups to interact with the ATP-binding site and allosteric pockets of protein kinases. This has led to the development of numerous potent and selective kinase inhibitors targeting a wide array of kinases implicated in diseases ranging from cancer to inflammatory disorders.[1][2] This application note provides a comprehensive guide to understanding and characterizing the kinase inhibition profile of novel imidazo[1,5-b]pyridazine derivatives, offering both foundational knowledge and detailed experimental protocols.

Section 1: The Diverse Kinase Inhibition Landscape of Imidazo[1,5-b]pyridazines

Imidazo[1,5-b]pyridazine derivatives have been successfully developed to target a variety of protein kinases, demonstrating the scaffold's adaptability. Notable targets include the PIM family of serine/threonine kinases, which are crucial in cell survival and proliferation pathways in many cancers.[3][4] Additionally, compounds based on this scaffold have shown potent inhibition of Bruton's Tyrosine Kinase (BTK), a key mediator in B-cell receptor signaling and a validated target in B-cell malignancies.[5][6] Other significant targets include the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), Transforming growth factor-β-activated kinase 1 (TAK1), and p38 MAP kinase, highlighting the broad therapeutic potential of this chemical class.[2][7][8]

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile across the human kinome. A highly selective inhibitor will primarily engage its intended target, minimizing off-target effects that can lead to toxicity. Conversely, a multi-kinase inhibitor might offer a broader therapeutic window by modulating multiple signaling pathways simultaneously. Therefore, comprehensive profiling is a critical step in the development of any new imidazo[1,5-b]pyridazine-based therapeutic.

G cluster_0 Kinase Selectivity Profiling cluster_1 Selectivity Analysis Compound Imidazo[1,5-b]pyridazine Derivative KinasePanel Broad Kinase Panel (e.g., >400 kinases) Compound->KinasePanel Screening Data Inhibition Data (% Inhibition or IC50) KinasePanel->Data Generates OnTarget Primary Target(s) (High Potency) Data->OnTarget OffTarget Off-Target(s) (Lower or No Potency) Data->OffTarget SelectivityScore Selectivity Score Calculation OnTarget->SelectivityScore OffTarget->SelectivityScore

Figure 1: Conceptual workflow for determining the kinase selectivity profile of a test compound.

Data Presentation: Representative Imidazo[1,5-b]pyridazine Kinase Inhibitors

The following table summarizes the inhibitory activities of several published imidazo[1,5-b]pyridazine derivatives against their primary kinase targets. This data illustrates the high degree of potency that can be achieved with this scaffold.

Compound ID/ReferenceTarget KinaseIC50 (nM)Assay Type
Compound 22 [5][6]BTK1.3Biochemical
Compound 26 [7][9]TAK155Biochemical
YPC-21440 [10][11]PIM-112Biochemical
YPC-21440 [10][11]PIM-2110Biochemical
YPC-21440 [10][11]PIM-324Biochemical
K00135 [1][4]PIM-1Low nMBiochemical
Compound 17 [8][12]DYRK1APotentCellular
N-oxide 16 [2]p38αPotentBiochemical
Compound 27f [13]Mps10.70Cellular

Section 2: Methodologies for Profiling Kinase Inhibition

A multi-faceted approach is essential for accurately characterizing a kinase inhibitor. This typically begins with in vitro biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to confirm target engagement and functional effects in a physiological context.

Protocol 2.1: In Vitro Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

Principle: Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule.[14] In a competitive FP kinase assay, a fluorescently labeled phosphopeptide (tracer) binds to a phosphospecific antibody, resulting in a large, slow-rotating complex with a high FP value. The kinase in the assay phosphorylates an unlabeled substrate. This newly formed phosphopeptide product competes with the tracer for antibody binding, displacing it and leading to a decrease in the FP value. The degree of this decrease is proportional to the kinase activity.[14]

G cluster_workflow Biochemical FP Assay Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Incubation (Allow phosphorylation) A->B C 3. Detection (Add Antibody & FP Tracer) B->C D 4. Read Plate (Measure Fluorescence Polarization) C->D

Figure 2: Workflow for a competitive Fluorescence Polarization (FP) kinase assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the imidazo[1,5-b]pyridazine derivative in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a typical 10-point curve, a 3-fold dilution series starting from 1 mM is recommended.

  • Kinase Reaction (in a 384-well plate):

    • To each well, add 5 µL of the kinase reaction buffer containing the kinase and the peptide substrate.

    • Add 100 nL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (the final ATP concentration should be at or near the Km for the specific kinase).

    • Incubate the plate at room temperature for the optimized reaction time (typically 60-120 minutes).

  • Detection:

    • Prepare the detection solution containing the phosphospecific antibody and the fluorescently labeled phosphopeptide tracer in FP buffer.

    • Add 10 µL of the detection solution to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for at least 60 minutes to allow the antibody-peptide binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a microplate reader capable of measuring fluorescence polarization.[15] Use appropriate excitation and emission filters for the fluorophore used in the tracer.[16]

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2.2: Cellular Target Engagement Assay (NanoBRET™)

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay measures compound binding to a specific kinase in living cells.[17] The target kinase is expressed as a fusion protein with NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the kinase's active site (the BRET acceptor) is added to the cells. When the tracer binds to the kinase-NanoLuc® fusion, the proximity allows for energy transfer from the luciferase to the tracer upon addition of the substrate, generating a BRET signal. A test compound that also binds to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[17] This allows for the quantification of compound affinity for the target kinase in a physiological environment.[18]

G cluster_workflow Cellular NanoBRET™ Assay Workflow A 1. Transfection (Express Kinase-NanoLuc® fusion in cells) B 2. Cell Plating (Seed cells in assay plates) A->B C 3. Compound & Tracer Addition (Add test compound and fluorescent tracer) B->C D 4. Lysis & Read (Add substrate and measure BRET signal) C->D

Figure 3: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Preparation and Transfection:

    • Culture HEK293 cells (or another suitable cell line) in DMEM supplemented with 10% FBS.

    • Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Co-transfection with a carrier DNA is often used.[19]

    • Allow 18-24 hours for protein expression.[19]

  • Assay Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Dispense the cell suspension into a white, 384-well assay plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of the imidazo[1,5-b]pyridazine test compound in Opti-MEM®.

    • Add the diluted compound to the assay plate.

    • Add the NanoBRET™ fluorescent tracer to all wells at a pre-optimized final concentration.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the system to reach equilibrium.[19]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.[20]

    • Add the substrate to each well.

    • Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[19]

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) and plot the corrected ratio against the compound concentration to determine the IC50.

Section 3: Cellular Context and Signaling Pathways

While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays are vital for understanding how a compound behaves in a complex biological system. Factors such as cell permeability, efflux pumps, and high intracellular ATP concentrations can significantly influence a compound's potency. The imidazo[1,5-b]pyridazine scaffold has yielded inhibitors for kinases central to major signaling pathways in cancer, such as the PIM and BTK pathways.

Example Pathway: PIM Kinase Signaling in Cancer

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of constitutively active serine/threonine kinases that are frequently overexpressed in a wide range of hematological and solid tumors.[3][11] They are key downstream effectors of many oncogenic signaling pathways, including JAK/STAT. PIM kinases promote cell survival and proliferation by phosphorylating and regulating a host of substrates involved in apoptosis, cell cycle progression, and protein synthesis.[][22] For instance, PIM kinases can phosphorylate the pro-apoptotic protein BAD, thereby inhibiting its function and promoting cell survival.[22] Inhibition of PIM kinases with imidazo[1,5-b]pyridazine derivatives can thus block these pro-tumorigenic signals, leading to cell cycle arrest and apoptosis in cancer cells.[1][10]

G cluster_0 Upstream Signaling cluster_1 PIM-Mediated Effects Cytokine Cytokines (e.g., IL-3) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM PIM Kinase STAT->PIM Upregulates Transcription BAD BAD PIM->BAD Phosphorylates Proliferation Cell Proliferation & Survival PIM->Proliferation Promotes Apoptosis Apoptosis BAD->Apoptosis Promotes Inhibitor Imidazo[1,5-b]pyridazine Inhibitor Inhibitor->PIM

Figure 4: Simplified PIM kinase signaling pathway and the point of intervention for imidazo[1,5-b]pyridazine inhibitors.

Conclusion

The imidazo[1,5-b]pyridazine scaffold represents a highly versatile and potent platform for the development of novel kinase inhibitors. A thorough understanding of a compound's kinase inhibition profile, determined through a combination of robust biochemical and cellular assays, is paramount for its successful translation into a therapeutic candidate. The protocols and data presented in this application note provide a framework for researchers to effectively characterize their own imidazo[1,5-b]pyridazine derivatives and advance the field of targeted kinase inhibition.

References

  • PIM Kinase as an Executional Target in Cancer. PMC. [Link]

  • Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. MDPI. [Link]

  • Targeting Bruton's tyrosine kinase in B cell malignancies. Erasmus University Rotterdam. [Link]

  • The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. PNAS. [Link]

  • Targeting BTK in B-Cell Malignancies. OncLive. [Link]

  • PIM kinase (and Akt) biology and signaling in tumors. Arizona Cancer Center. [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. [Link]

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. [Link]

  • Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics. Theranostics. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]

  • Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers. [Link]

  • Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. PubMed. [Link]

  • Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Structure‐Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5‐b]pyridin‐2‐one‐Based p38 MAP Kinase Inhibitors: Part 1. ResearchGate. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. [Link]

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. PubMed. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. [Link]

  • Structure of 1,3‐thiazole and imidazo[1,2‐b]pyridazine derivatives as p38 MAP kinase inhibitors. ResearchGate. [Link]

  • Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes. PubMed. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

  • Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. OSTI.GOV. [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University. [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. University of Dundee. [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Centre for Medicines Discovery. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. OSTI.GOV. [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University. [Link]

Sources

Method

Strategic Design and Validation of PIM Kinase Inhibitors: The Imidazo[1,2-b]pyridazine Scaffold

[1][2] Executive Summary & Biological Rationale[3][4][5][6] The PIM kinases (PIM1, PIM2, PIM3) are constitutively active serine/threonine kinases that act as critical downstream effectors of the JAK/STAT pathway. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Biological Rationale[3][4][5][6]

The PIM kinases (PIM1, PIM2, PIM3) are constitutively active serine/threonine kinases that act as critical downstream effectors of the JAK/STAT pathway. Unlike many kinases, PIMs lack a regulatory domain and are primarily regulated by protein abundance and degradation.[1] They are heavily implicated in hematological malignancies (AML, Multiple Myeloma) and solid tumors (Prostate, Pancreatic), driving survival by phosphorylating substrates like BAD (inhibiting apoptosis) and 4E-BP1 (promoting translation).

Why the Pyridazine Scaffold?

While early inhibitors targeted the ATP hinge region using indoles or flavonols, the imidazo[1,2-b]pyridazine scaffold has emerged as a superior pharmacophore.

  • Structural Advantage: The nitrogen atoms in the fused system provide essential hydrogen bond acceptors for the hinge region (specifically interacting with Glu121 in PIM1) while the 3-position allows vectors to explore the ribose binding pocket.

  • Selectivity: This scaffold allows for "scaffold hopping" to exploit the unique PIM hinge architecture, which contains an inserted amino acid (Pro123 in PIM1) that creates a distinct binding mode compared to other kinases.

PIM Signaling Pathway Visualization

Understanding the upstream regulation and downstream effectors is critical for designing the cellular validation strategy.

PIM_Pathway cluster_upstream Upstream Regulators cluster_target Target cluster_downstream Downstream Effectors GF Growth Factors (IL-3, IL-6, GM-CSF) JAK JAK Kinases GF->JAK Activation STAT STAT3 / STAT5 JAK->STAT Phosphorylation PIM PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM Transcription BAD BAD (Pro-Apoptotic) PIM->BAD Phosphorylates mTOR mTORC1 PIM->mTOR Activates pBAD p-BAD (Ser112) (Inactivated) BAD->pBAD Inhibition of Apoptosis 4 4 mTOR->4 EBP1 Phosphorylates p4EBP1 p-4EBP1 (Translation Active) EBP1->p4EBP1 Protein Synthesis

Figure 1: The PIM kinase signaling cascade.[2][] PIM expression is driven by JAK/STAT.[][4][5] PIM promotes survival by inactivating BAD and promotes translation via the mTOR/4E-BP1 axis.

Chemical Synthesis Protocol: Imidazo[1,2-b]pyridazine Library

Objective: Synthesize a library of 3,6-disubstituted imidazo[1,2-b]pyridazines to explore Structure-Activity Relationships (SAR).

Synthetic Logic

The strategy utilizes a convergent approach. The core is formed via condensation, followed by regioselective halogenation. The 3-position is functionalized via Suzuki coupling to introduce aromatic diversity (targeting the hydrophobic pocket), while the 6-position can be modified to tune solubility and pharmacokinetic properties.

Workflow Diagram

Synthesis_Scheme SM1 3-Aminopyridazine Core Imidazo[1,2-b]pyridazine (Core Scaffold) SM1->Core 1. Condensation EtOH, Reflux SM2 Chloroacetaldehyde SM2->Core Halo 3-Iodo-imidazo[1,2-b]pyridazine (Intermediate) Core->Halo 2. Iodination NIS, DMF Final 3-Aryl-imidazo[1,2-b]pyridazine (PIM Inhibitor) Halo->Final 3. Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2

Figure 2: Modular synthesis of the PIM inhibitor scaffold. The 3-position is the primary vector for potency optimization.

Detailed Protocol (Step-by-Step)
Step 1: Scaffold Formation
  • Reactants: Dissolve 3-aminopyridazine (10 mmol) in ethanol (50 mL).

  • Condensation: Add chloroacetaldehyde (50% wt in water, 15 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 2: Regioselective Iodination (C-3 Functionalization)
  • Reaction: Dissolve the core scaffold (5 mmol) in DMF (10 mL).

  • Reagent: Add N-iodosuccinimide (NIS, 5.5 mmol) portion-wise at 0°C.

  • Incubation: Stir at room temperature for 2 hours.

  • Why this works: The C-3 position is the most electron-rich site in the 5-membered ring, ensuring high regioselectivity over the 6-membered ring.

Step 3: Suzuki-Miyaura Coupling (Library Generation)
  • Catalyst System: In a microwave vial, combine the 3-iodo intermediate (0.2 mmol), Aryl boronic acid (0.24 mmol), and Pd(dppf)Cl₂ (5 mol%).

  • Base/Solvent: Add 2M Na₂CO₃ (0.5 mL) and 1,4-Dioxane (2 mL).

  • Condition: Degas with Nitrogen. Heat at 100°C for 1 hour (microwave) or 12 hours (thermal).

  • Isolation: Filter through Celite, concentrate, and purify via Prep-HPLC.

Biochemical Profiling: ADP-Glo™ Kinase Assay

Objective: Determine the IC₅₀ of synthesized compounds against recombinant PIM1 kinase. Method: We utilize the Promega ADP-Glo™ system, a luminescent assay that quantifies ADP generated during the kinase reaction.[4][6] This is preferred over radiometric assays for high-throughput screening due to safety and sensitivity.

Reagents & Setup
  • Enzyme: Recombinant Human PIM1 (Promega #V4032).[7]

  • Substrate: S6K peptide (KRRRLASLR).[4][5]

  • ATP Concentration: Critical Parameter. Use ATP at

    
     (approx. 50 µM for PIM1) to ensure the assay detects ATP-competitive inhibitors competitively.
    
Assay Protocol
StepActionCritical Note
1. Compound Prep Prepare 3x serial dilutions of inhibitors in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer.Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.
2. Enzyme Mix Dilute PIM1 enzyme to 2 ng/µL in Kinase Buffer. Add 2 µL to 384-well plate.Keep enzyme on ice until use.
3. Reaction Start Add 1 µL of compound. Add 2 µL of ATP/Substrate mix (50 µM ATP, 0.2 µg/µL S6K).Total Vol: 5 µL. Spin down plate to ensure mixing.
4. Incubation Incubate at Room Temp for 60 minutes .This allows the reaction to proceed within the linear velocity phase.
5. ADP-Glo Add 5 µL of ADP-Glo™ Reagent.[6] Incubate 40 min.Terminates kinase reaction and depletes remaining ATP.
6.[5] Detection Add 10 µL of Kinase Detection Reagent.[6] Incubate 30 min.Converts generated ADP back to ATP -> Luciferase -> Light.[5][6]
7. Readout Measure Luminescence on a plate reader (e.g., EnVision).Integration time: 0.5 - 1.0 seconds.[6]

Data Analysis: Calculate % Inhibition =


.
Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC₅₀.

Cellular Validation: Target Engagement in AML Models

Objective: Confirm that the inhibitor penetrates the cell membrane and inhibits PIM kinase activity in a relevant biological context. Cell Line: MV-4-11 (Acute Myeloid Leukemia).[8] This cell line is FLT3-ITD positive and highly dependent on PIM signaling for survival.

Protocol: Western Blotting for Phospho-BAD
  • Seeding: Seed MV-4-11 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat cells with inhibitor (0.1, 1, 10 µM) or DMSO control for 4 hours .

    • Why 4 hours? PIM substrates are rapidly dephosphorylated upon inhibition; prolonged incubation may trigger apoptosis (PARP cleavage) which confounds the signaling readout.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical to preserve phosphorylation status).

  • Blotting:

    • Primary Antibody 1: Anti-p-BAD (Ser112) [Cell Signaling Tech #5284]. Note: PIM specifically phosphorylates Ser112 (or Ser115 in mouse), whereas AKT phosphorylates Ser136.

    • Primary Antibody 2: Anti-Total BAD.

    • Loading Control: Anti-GAPDH or Beta-Actin.

  • Quantification: A successful PIM inhibitor will show a dose-dependent decrease in p-BAD(Ser112) without changing Total BAD levels.

Expected Results Summary
AssayReadoutCriteria for "Hit"
Biochemical ADP-Glo (IC₅₀)< 100 nM against PIM1
Cellular Western Blot (p-BAD)> 50% reduction of p-BAD at 1 µM
Phenotypic Cell Viability (CTG)IC₅₀ < 1 µM in MV-4-11 cells

References

  • Vertex Pharmaceuticals Study on Imidazo[1,2-b]pyridazines: Grey, R., et al. (2009). "Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase." Bioorganic & Medicinal Chemistry Letters.

  • Structural Basis of PIM Inhibition: Bullock, A.N., et al. (2005). "Structural basis of inhibitor specificity of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM-1) kinase." Journal of Medicinal Chemistry.

  • PIM Kinase Assay Protocol (Promega): Promega Corporation.[5] "PIM1 Kinase Enzyme System and ADP-Glo™ Assay Protocol."

  • Cellular Validation in AML: Pogacic, V., et al. (2007). "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity."[9][8] Cancer Research.[9]

  • PIM Biology and Signaling: Nawijn, M.C., et al. (2011). "For better or for worse: the role of Pim oncogenes in tumorigenesis." Nature Reviews Cancer.

Sources

Application

Application Note: Engineering Imidazo[1,5-b]pyridazines for CNS Target Engagement

Abstract & Strategic Rationale The imidazo[1,5-b]pyridazine scaffold represents a privileged chemical space in modern neuropharmacology. Unlike its more common isomer (imidazo[1,2-b]pyridazine), the [1,5-b] fused system...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The imidazo[1,5-b]pyridazine scaffold represents a privileged chemical space in modern neuropharmacology. Unlike its more common isomer (imidazo[1,2-b]pyridazine), the [1,5-b] fused system offers a unique electrostatic profile that favors blood-brain barrier (BBB) penetration. The bridgehead nitrogen reduces the overall basicity of the system, minimizing protonation at physiological pH—a critical factor for passive diffusion across the endothelial tight junctions of the BBB.

This guide details the end-to-end workflow for developing these derivatives, focusing on high-fidelity synthesis, validated BBB screening (PAMPA), and the determination of the unbound brain-to-plasma partition coefficient (


), the gold standard for CNS efficacy.

Chemical Synthesis: The [1,5-b] Core Construction

Objective: Efficient synthesis of the imidazo[1,5-b]pyridazine core avoiding regioisomeric contamination.

Mechanistic Pathway

The construction relies on the N-amination of the pyridazine ring, creating a reactive N-aminopyridazinium salt. This zwitterionic intermediate undergoes a 1,3-dipolar cycloaddition-like condensation with carboxylic acid derivatives (anhydrides or acid chlorides) to close the imidazole ring.

Synthesis Workflow Diagram

Synthesis_Workflow Start Pyridazine Precursor Step1 N-Amination (HOSA or MSH) Start->Step1 Activation Inter N-aminopyridazinium Salt (Unstable) Step1->Inter Formation Step2 Cyclization (R-COCl / Anhydride) Inter->Step2 condensation Product Imidazo[1,5-b]pyridazine Core Step2->Product Ring Closure

Caption: Figure 1. Step-wise construction of the [1,5-b] core via N-amination and cyclodehydration.

Detailed Protocol: One-Pot Cyclization

Reagents:

  • Pyridazine derivative (1.0 eq)[1]

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Carboxylic Anhydride (e.g., Acetic Anhydride) or Acid Chloride

  • Base:

    
     or Pyridine
    

Step-by-Step Procedure:

  • N-Amination: Dissolve the pyridazine starting material in water/methanol (1:1). Add HOSA portion-wise at 0°C. Stir at room temperature (RT) for 12 hours.

    • Critical Control: Monitor disappearance of starting material via LC-MS. The N-aminopyridazinium salt is highly polar; expect a shift to earlier retention times.

  • Solvent Switch: Evaporate volatiles under reduced pressure. Re-suspend the salt in dry pyridine or DMF.

  • Cyclization: Add the acid chloride or anhydride (1.5 eq) dropwise at 0°C to control the exotherm.

  • Reflux: Heat the mixture to 90°C for 4–6 hours. The color typically shifts from pale yellow to deep amber.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).
    
  • Purification: Flash chromatography (DCM:MeOH gradient). The [1,5-b] isomer is less polar than the salt but more polar than the starting pyridazine.

In Vitro Screening: The PAMPA-BBB Assay

Objective: Rapidly rank compounds for passive BBB permeability before in vivo studies. Method: Double-Sink™ Parallel Artificial Membrane Permeability Assay (PAMPA).[2]

Why Double-Sink?

Standard PAMPA saturates the acceptor well, leading to back-diffusion. The "Double-Sink" method uses a surfactant in the acceptor well to mimic the "sink" effect of blood flow and brain tissue binding, maintaining a concentration gradient.

Protocol

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in dodecane.

  • Acceptor Buffer: PBS (pH 7.4) + chemical scavenger (e.g., surfactant).

Workflow:

  • Membrane Coating: Carefully pipette 4 µL of Porcine Brain Lipid solution onto the filter of the donor plate. Do not touch the membrane with the tip.

  • Donor Preparation: Dilute test compounds to 10 µM in PBS (pH 7.4) with 0.5% DMSO. Add 150 µL to the donor wells.

  • Acceptor Preparation: Add 200 µL of Acceptor Buffer to the bottom plate (receiver).

  • Sandwich & Incubate: Place the donor plate on top of the acceptor plate. Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

Data Interpretation: | Permeability (


) | CNS Classification | Action |
| :--- | :--- | :--- |
| > 10.0 | High Penetration | Proceed to In Vivo PK |
| 2.0 – 10.0 | Moderate | Optimize Lipophilicity (LogD) |
| < 2.0 | Low Penetration | Reject / Re-design |

In Vivo Validation: Unbound Brain-to-Plasma Ratio ( )

Objective: Determine the true pharmacological availability. Total brain concentration (


) is misleading due to non-specific binding to brain lipids.[3] 

measures the unbound drug available to engage the target (e.g., PDE10A or GABA-A).
The CNS Drug Delivery Logic

CNS_Logic Plasma Plasma (Total Drug) Plasma_Unbound Plasma (Unbound) (fu,plasma) Plasma->Plasma_Unbound Protein Binding BBB Blood-Brain Barrier (Efflux/Influx) Plasma_Unbound->BBB Passive Diffusion BBB->Plasma_Unbound P-gp Efflux Brain_Unbound Brain ISF (Unbound) (Kp,uu) BBB->Brain_Unbound Net Transport Target Target Engagement (PDE10A / GABA) Brain_Unbound->Target Efficacy

Caption: Figure 2. The path to efficacy.


 represents the equilibrium between unbound plasma and unbound brain concentrations.
Protocol: Determining

This parameter is calculated using the Combinatory Mapping Approach (CMA):



Step A: In Vivo Pharmacokinetics (

)
  • Dosing: Administer compound (e.g., 10 mg/kg, PO or IV) to rats (n=3).

  • Sampling: Collect plasma and whole brain tissue at

    
     (usually 1h) or steady state.
    
  • Analysis: Homogenize brain tissue. Quantify total drug in plasma (

    
    ) and brain (
    
    
    
    ) via LC-MS/MS.
  • Calculate

    
    : 
    
    
    
    .
Step B: Brain Slice Method (for

)

Unlike brain homogenate dialysis (which underestimates binding), the slice method preserves cellular integrity.

  • Preparation: Cut 300 µm striatal slices from fresh rat brain.

  • Incubation: Place slices in a bath containing the test compound (1 µM) in artificial CSF (aCSF) for 4 hours.

  • Measurement: Measure concentration in the buffer (

    
    ) and in the slice (
    
    
    
    ).
  • Calculation:

    
    
    (Where 
    
    
    
    is the physiological volume of intracellular water, approx 0.8 mL/g).
Step C: Final Calculation

Combine data to derive


.
  • Target:

    
     (Indicates passive diffusion dominates; little P-gp efflux).
    
  • Warning:

    
     suggests the compound is a P-gp substrate.
    

References

  • Imidazo[1,5-b]pyridazine Synthesis

    • Title: Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine and Related Scaffolds.[4][5][6]

    • Source: ChemistrySelect, 2021.[5]

    • URL:[Link]

  • PDE10A Inhibitors & CNS Scaffolds

    • Title: Discovery of Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A.[7]

    • Source: ACS Medicinal Chemistry Letters, 2014.
    • URL:[Link]

  • Unbound Brain Concentr

    
    ) Protocol: 
    
    • Title: Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery.[8][9]

    • Source: Pharmaceutical Research, 2013 (via PMC).
    • URL:[Link]

  • PAMPA-BBB Methodology

    • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) – Is it better than Caco-2 for screening?
    • Source: Evotec / Cyprotex Applic
    • URL:[Link]

Sources

Method

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Trifluoromethyl-Imidazo[1,5-b]pyridazines

Abstract: The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. The imidazopyridazine scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. The imidazopyridazine scaffold is a privileged heterocyclic structure known for a wide range of biological activities, including antiviral and kinase inhibition properties.[1][2][3] Specifically, the imidazo[1,5-b]pyridazine core has been explored for its potential in medicinal chemistry.[3] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, potency, and bioavailability.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel trifluoromethyl-imidazo[1,5-b]pyridazine derivatives for their potential as antimicrobial agents. We present a robust, self-validating screening cascade, from initial determination of inhibitory concentrations to preliminary safety and toxicity assessments. Each protocol is detailed with an emphasis on the scientific rationale behind the experimental design, ensuring accuracy and reproducibility.

Scientific Rationale and Screening Strategy

The investigation into trifluoromethyl-imidazo[1,5-b]pyridazines as potential antimicrobials is predicated on the established bioactivity of related heterocyclic systems and the advantageous properties conferred by fluorination. While the imidazo[1,5-b]pyridazine core is noted for anti-HIV-1 activity[3], other isomeric scaffolds like imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines have demonstrated antibacterial effects.[1][5] This suggests that the core nitrogen-containing heterocycle is a viable starting point for antimicrobial discovery. The trifluoromethyl group can significantly alter a molecule's electronic properties and lipophilicity, potentially leading to enhanced target interaction and improved cell penetration.[4]

Our proposed evaluation strategy follows a logical, multi-stage funnel approach designed to efficiently identify promising lead compounds. This workflow begins with broad primary screening to determine antimicrobial potency, proceeds to differentiate between static and cidal activity, and concludes with an essential in vitro safety assessment.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Activity Characterization cluster_2 Phase 3: Safety & Selectivity cluster_3 Phase 4: Lead Candidate A Synthesis of Trifluoromethyl-Imidazo[1,5-b]pyridazine Compound Library B Broth Microdilution Assay: Determine Minimum Inhibitory Concentration (MIC) A->B Test Compounds C Minimum Bactericidal Concentration (MBC) Assay B->C Hits from MIC Assay (MIC ≤ 16 µg/mL) D Mammalian Cell Cytotoxicity Assay (e.g., MTT) C->D Compounds with Bactericidal Activity E Calculate Selectivity Index (SI) SI = IC50 / MIC D->E F Promising Lead Compound (High Potency, Low Toxicity) E->F High SI Value

Figure 1: High-level experimental workflow for screening novel antimicrobial compounds.

Primary Screening: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the foundational metric in antimicrobial research, defined as the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[6][7] The broth microdilution method is considered the gold standard for its accuracy, reproducibility, and suitability for high-throughput screening.[8][9]

Principle of the Broth Microdilution Assay

This technique involves challenging a standardized suspension of bacteria with serial two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[10] After a specified incubation period, the wells are visually inspected for turbidity, indicating microbial growth. The MIC is the lowest concentration at which no growth is observed.[7]

Detailed Protocol: Broth Microdilution

Materials:

  • Test trifluoromethyl-imidazo[1,5-b]pyridazine compounds

  • 96-well, sterile, clear, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (optional)

  • Multichannel micropipettes and sterile tips

Procedure:

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of each test compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Preparation of Inoculum:

    • Aseptically select 3-5 well-isolated colonies from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[6][11]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[10]

  • Plate Setup and Serial Dilution:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the test compound in CAMHB at twice the highest desired concentration. Add 200 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 100 µL from well 10.[6]

    • This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria, only broth).

  • Inoculation: Add 100 µL of the final bacterial inoculum (prepared in step 2) to wells 1 through 11. The final volume in these wells will be 200 µL, and the compound concentrations will be halved to their final test values. Do not add bacteria to well 12.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[11]

  • MIC Determination: After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound where no turbidity (visible growth) is observed.[6] Growth should be evident in the growth control well (well 11), and no growth should be seen in the sterility control well (well 12).

G A Prepare 2x Compound Concentrations in Well 1. Add Broth to Wells 2-12. B Perform 2-Fold Serial Dilutions from Well 1 to Well 10. A->B D Inoculate Wells 1-11 with Bacteria. (Well 12 = Sterility Control) B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland). C->D E Incubate Plate (37°C, 16-20h) D->E F Read MIC: Lowest Concentration with No Growth E->F G A Seed Mammalian Cells in 96-Well Plate B Incubate (24h) for Cell Adhesion A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate (24-48h) for Compound Exposure C->D E Add MTT Reagent Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance (~570 nm) and Calculate IC50 F->G

Figure 3: Workflow for the MTT Cytotoxicity Assay.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (PDF)
  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Frontiers. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Benchchem. (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC).
  • ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Khan, R., et al. (2015). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources.
  • MDPI. (2024). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides.
  • ResearchGate. (n.d.). The antibacterial and antifungal activity for trifloromethyl -pyrrolo-pyridazine nonclassical bioisosteres 12a-c to 14a-c.
  • YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J.
  • Iranian Journal of Science. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
  • MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Wang, Z., et al. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC. (n.d.).
  • RSC Publishing. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.
  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity.
  • PubMed. (n.d.). Synthesis and anti-microbial activity of some imidazo[1',2':5,6]pyrimido[4,5-c]pyridazines and related heterocycles.
  • Bouloc, N., et al. (2008). Synthesis and in vitro evaluation of imidazopyridazines as novel inhibitors of the malarial kinase PfPK7. PubMed.
  • MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • MedChemComm (RSC Publishing). (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling.
  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. (2013).
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.).
  • PubMed. (n.d.). Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines.
  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.

Sources

Technical Notes & Optimization

Troubleshooting

Regioselectivity control in imidazo[1,5-b]pyridazine synthesis

This response is structured as a high-level Technical Support Center for researchers working with the Imidazo[1,5-b]pyridazine scaffold. This specific isomer (distinct from the more common imidazo[1,2-b]pyridazine) prese...

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a high-level Technical Support Center for researchers working with the Imidazo[1,5-b]pyridazine scaffold. This specific isomer (distinct from the more common imidazo[1,2-b]pyridazine) presents unique synthetic challenges, particularly regarding ring construction and regiochemical fidelity.

Ticket System: Advanced Organic Synthesis & Medicinal Chemistry Support Topic: Regioselectivity Control & Troubleshooting Status: Active Analyst: Senior Application Scientist

Executive Summary & Scaffold Architecture

User Context: You are attempting to synthesize or functionalize the imidazo[1,5-b]pyridazine core (Structure A ). Distinction Alert: Do not confuse this with the more common imidazo[1,2-b]pyridazine (Structure B ). The [1,5-b] isomer involves a bridgehead nitrogen (N4) and a specific fusion that alters electronic distribution and nucleophilic susceptibility.

  • Core Challenge: The primary regioselectivity failure mode in [1,5-b] synthesis is ambivalent cyclization during the condensation of 1,2-diaminoimidazoles with 1,3-dielectrophiles, leading to isomeric mixtures or pyrimidine byproducts.

  • Secondary Challenge: Post-synthetic functionalization (EAS or C-H activation) requires precise control of sterics and electronics to distinguish between C-2, C-5, and C-7 positions.

Structural Numbering Convention (IUPAC)
  • Bridgehead Nitrogen: Position 4.

  • Pyridazine Ring Carbons: C-2, C-3 (if N is at 1? No, standard numbering: N1-N2... fusion).

  • Standard Reference Numbering for this Guide:

    • N1: Pyridazine nitrogen (non-bridgehead).

    • C2/C3: Imidazole ring carbons.[1]

    • C5/C6/C7: Pyridazine ring carbons.

    • N4: Bridgehead nitrogen.

Decision Matrix: Route Selection

Before troubleshooting, verify you are using the correct synthetic pathway for your desired substitution pattern.

RouteSelection Start Target: Imidazo[1,5-b]pyridazine Subst Desired Substitution Pattern? Start->Subst RouteA Route A: N-Amination (From 3-aminopyridazine) Subst->RouteA Unsubstituted / Simple Alkyl RouteB Route B: Imidazole Annulation (From 1,2-diaminoimidazole) Subst->RouteB C-2 / C-5 Functionalized RouteC Route C: Chromone Recyclization (Ryabukhin Method) Subst->RouteC Complex Aryl/HetAryl at C-5/C-7 IssueA Risk: N2 vs N1 attack RouteA->IssueA Key Issue: N-Alkylation Selectivity IssueB Risk: Pyrimidine formation RouteB->IssueB Key Issue: Ambivalent Nucleophiles Success Recommended for Library Gen RouteC->Success High Regiocontrol

Caption: Decision tree for selecting the synthetic route based on regiochemical requirements. The Chromone Recyclization (Route C) offers the highest fidelity for complex analogs.

Troubleshooting Guides (Q&A Format)

Module 1: Ring Construction (De Novo Synthesis)

Ticket #101: Mixture of isomers when reacting 1,2-diaminoimidazole with 1,3-diketones.

  • User Issue: "I am refluxing 1,2-diamino-4-phenylimidazole with acetylacetone. I see two spots on TLC and the NMR shows a mixture of the desired [1,5-b] system and a pyrimidine byproduct. How do I force the correct cyclization?"

  • Diagnosis: This is a classic polynucleophilicity problem. The 1,2-diaminoimidazole has multiple nucleophilic sites (N1, N3, and the exocyclic -NH2).[2] Reaction with 1,3-diketones can proceed via initial attack of the exocyclic amine followed by cyclization at either ring nitrogen, leading to isomeric mixtures (imidazo[1,5-b]pyridazine vs. imidazo[1,5-a]pyrimidine).

  • Resolution:

    • Switch to the Ryabukhin Method (Chromone Recyclization): Instead of a free 1,3-diketone, use 3-formylchromone .

      • Mechanism:[3][4][5][6] The amino-imidazole attacks the electrophilic pyrone ring of the chromone. The chromone acts as a "masked" 1,3-dielectrophile with strictly defined regiochemistry.

      • Protocol: React 1-amino-imidazole with 3-formylchromone in DMF with TMSCl (Trimethylsilyl chloride) as a promoter.

      • Outcome: This yields the imidazo[1,5-b]pyridazine exclusively, often with a 2-hydroxybenzoyl group at C-5 (which can be cleaved or utilized).

    • pH Control: If you must use a diketone, run the reaction in glacial acetic acid . The protonation state of the imidazole ring nitrogens differentiates their nucleophilicity, favoring the formation of the [1,5-b] fused system over the pyrimidine.

Ticket #102: Low yield in N-amination of pyridazines.

  • User Issue: "I'm trying to make the scaffold by reacting 3-aminopyridazine with an anhydride, but I'm getting mostly N-acylated starting material."

  • Diagnosis: The N-amination route (often using hydroxylamine-O-sulfonic acid or similar) is sensitive to the electronics of the pyridazine. 3-aminopyridazines are poor nucleophiles at the ring nitrogen due to the electron-withdrawing effect of the adjacent nitrogen.

  • Resolution:

    • Use N-Aminating Reagents: Use O-mesitylenesulfonylhydroxylamine (MSH) . It is a more potent electrophile than standard reagents.

    • Stepwise Approach: Form the N-aminopyridazinium salt first, isolate it, and then react with the 1,3-electrophile (e.g., 1,3-diketone or ethoxymethylene malonate). Do not attempt a one-pot procedure.

Module 2: Post-Synthetic Functionalization

Ticket #201: Regioselectivity in Electrophilic Aromatic Substitution (EAS).

  • User Issue: "I need to brominate my imidazo[1,5-b]pyridazine. Where will the bromine go? C-5 or C-7?"

  • Expert Insight:

    • The imidazo[1,5-b]pyridazine system is electron-rich in the imidazole portion but electron-deficient in the pyridazine portion. However, the bridgehead nitrogen donates density.

    • Rule of Thumb: Electrophilic attack typically favors C-7 (the position para to the bridgehead nitrogen in the pyridazine ring) or C-2 (imidazole), depending on substituents.

    • Correction: In many fused azaindolizines, the position adjacent to the bridgehead (C-5) is active, but sterics often push substitution to C-7 .

  • Protocol (Bromination):

    • Reagent: NBS (N-Bromosuccinimide) in Acetonitrile at 0°C.

    • Result: Usually gives the 7-bromo derivative as the major product if C-2 is substituted. If C-2 is unsubstituted, you may get a mixture.

    • Validation: Check HMBC NMR. A correlation between the H-5 proton and the bridgehead carbon confirms C-7 substitution.

Ticket #202: C-H Activation failing at C-5.

  • User Issue: "I am trying a Pd-catalyzed direct arylation (CMD mechanism) to put a phenyl group at C-5. The reaction is sluggish."

  • Diagnosis: The C-5 proton (adjacent to the bridgehead N and the pyridazine N) is acidic, but the N1 nitrogen can coordinate to the Palladium, poisoning the catalyst or forming a stable 5-membered chelate that does not undergo reductive elimination.

  • Resolution:

    • Ligand Switch: Use a bulky, electron-rich phosphine like P(t-Bu)3 or XPhos to prevent N-coordination.

    • Base Selection: Switch to Pivalic acid / Potassium Carbonate . The pivalate acts as a proton shuttle (CMD mechanism) specifically assisting the deprotonation at the most acidic site (C-5 or C-7 depending on electronics).

    • Alternative: If direct C-H fails, synthesize the 5-chloro derivative (via POCl3 cyclization of a precursor) and use Suzuki coupling.

Key Experimental Protocols

Protocol A: Regioselective Synthesis via Chromone Recyclization (Ryabukhin Method)

Best for generating diverse libraries with high regiocontrol.

Reagents:

  • 1-Amino-4-aryl-1H-imidazole (1.0 equiv)

  • 3-Formylchromone (1.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (2.0 equiv)

  • DMF (Dimethylformamide) (anhydrous)

Steps:

  • Dissolution: Dissolve the amino-imidazole and formylchromone in anhydrous DMF (0.5 M concentration).

  • Activation: Add TMSCl dropwise at room temperature.

  • Reflux: Heat the mixture to 100–110°C for 2–4 hours. Monitor by LCMS.[7]

  • Workup: Pour the reaction mixture into ice water. The product (often the 5-(2-hydroxybenzoyl)imidazo[1,5-b]pyridazine) usually precipitates.

  • Purification: Filtration and washing with ethanol/ether. Recrystallization from EtOH/DMF.

Data Validation (Self-Check):

  • 1H NMR: Look for the disappearance of the chromone aldehyde peak (~10 ppm) and the appearance of the pyridazine ring protons (typically doublets around 7.5–8.5 ppm).

  • Regiochemistry Check: The product should not show pyrimidine characteristic shifts.

Mechanistic Visualization: The Chromone Pathway

This diagram illustrates why the Chromone route provides superior regioselectivity compared to free diketones.

Mechanism Chromone 3-Formylchromone (Electrophile) Intermediate Michael Addition to Pyrone Ring Chromone->Intermediate TMSCl Activation Amine 1-Aminoimidazole (Nucleophile) Amine->Intermediate RingOpen Pyran Ring Opening Intermediate->RingOpen Regio-defined Cyclization Recyclization to Pyridazine Core RingOpen->Cyclization - H2O Product Imidazo[1,5-b]pyridazine Cyclization->Product

Caption: The Ryabukhin cascade forces nucleophilic attack at the chromone C-2 position, locking the regiochemistry before the final ring closure.

References & Authoritative Sources

  • Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., et al. (2008).[5] "A Facile Synthesis of Imidazo[1,5-b]pyridazines from 3-Formylchromones." Heterocycles, 75(7), 1765.[5]

    • Relevance: Defines the primary regioselective route for this scaffold using TMSCl promotion.

  • Livermore, D. G. H., et al. (1993). "Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines." Journal of Medicinal Chemistry.

    • Relevance: Foundational work on the biological activity and early synthetic routes of the [1,5-b] isomer.

  • Polikarchuk, V. A., et al. (2021).[8] "Regioselective synthesis of novel imidazo[1,5-b]pyridazine derivatives from diaminoimidazoles and α-acylacrylonitriles." Mendeleev Communications, 31(6).

    • Relevance: Modern update on the condensation strategy, addressing the polynucleophilicity issue.

  • Volochnyuk, D. M., et al. (2021).[5] "Imidazo[1,5-b]pyridazine as a rare scaffold in drug discovery." Enamine Research Archives.

    • Relevance: Contextualizes the scaffold within the broader "chemotype" space for drug development.

Sources

Optimization

Improving solubility of trifluoromethylated heteroaromatics

Technical Support Center: Trifluoromethylated Heteroaromatics Ticket System: Solubility & Handling Optimization Current Status: Active Operator: Senior Application Scientist Introduction: The "Grease Ball" Paradox You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trifluoromethylated Heteroaromatics Ticket System: Solubility & Handling Optimization Current Status: Active Operator: Senior Application Scientist

Introduction: The "Grease Ball" Paradox

You are likely here because your trifluoromethylated (


) pyridine, indole, or pyrimidine is behaving like a "grease ball." While the 

group is a medicinal chemistry gold standard for blocking metabolic hotspots and increasing potency, it imposes a heavy tax on physicochemical properties.

The Physics of the Problem:

  • Lipophilicity Spike: A single

    
     group typically increases 
    
    
    
    by
    
    
    units compared to hydrogen.
  • Lattice Energy: The

    
     bond is highly polarized but non-polarizable, creating a "Teflon effect" where the molecule repels water but packs tightly with itself (high lattice energy), leading to the "Brick Dust" phenotype (insoluble in water and lipids) or the "Grease Ball" phenotype (soluble only in non-polar organics).
    
  • Basicity Collapse: The strong electron-withdrawing nature (Inductive effect,

    
    ) drastically lowers the 
    
    
    
    of heteroaromatic nitrogens, rendering standard salt formation protocols ineffective.

Module 1: Purification & Isolation Troubleshooting

User Issue: "My compound is stuck on the C18 column," or "It oils out during workup and won't crystallize."

Diagnostic & Protocol
SymptomRoot CauseCorrective Action
Broad/Tailing Peaks (Reverse Phase) Hydrophobic interaction with C18 stationary phase is too strong.Switch to Phenyl-Hexyl columns. The

-

interactions often provide better selectivity for fluorinated aromatics than pure hydrophobic C18.
Precipitation in Mobile Phase Compound is insoluble in water/MeCN mixtures >50% water.Use "Strong Solvent" Injection. Dissolve sample in DMSO/MeOH (1:1). Inject smaller volumes. Do not dissolve in pure DMSO (viscosity issues).
Oiling Out (Workup) Compound is too lipophilic for crystallization but holds solvent.The "Anti-Solvent" Trick: Dissolve in minimal MTBE (Methyl tert-butyl ether). Add Heptane dropwise. Evaporate slowly. MTBE solubilizes well, while Heptane forces ordered precipitation.
Advanced Workflow: The SFC Imperative

For


 heteroaromatics, Supercritical Fluid Chromatography (SFC)  is not an alternative; it is the primary requirement. The supercritical 

acts as a non-polar solvent that matches the fluorinated moiety's lipophilicity.

PurificationStrategy Start Crude Material (-CF3 Heterocycle) SolubilityCheck Solubility in MeOH? Start->SolubilityCheck RP_HPLC Reverse Phase HPLC (C18 or Phenyl-Hexyl) SolubilityCheck->RP_HPLC High (>50 mg/mL) SFC SFC (Prep) CO2 + MeOH/EtOH SolubilityCheck->SFC Low/Insoluble Issue Switch Column: Phenyl-Hexyl or C4 RP_HPLC->Issue Tailing/Stuck Success Success SFC->Success High Recovery NormalPhase Normal Phase (Hexane/EtOAc) Warning Warning NormalPhase->Warning Avoid if possible (Streaking likely)

Figure 1: Decision matrix for purifying lipophilic fluorinated heterocycles. SFC is prioritized for low-solubility candidates.

Module 2: Analytical Characterization (NMR)

User Issue: "I can't get a lock," or "The signals are broad/missing in


."

Expert Insight: Fluorinated heterocycles often form


-stacked aggregates in non-polar solvents (

), leading to line broadening. Furthermore, the quadrupole moment of Nitrogen combined with the electron-poor ring can complicate relaxation times.

Troubleshooting Protocol:

  • The Aggregation Breaker:

    • Do NOT just add more

      
      .
      
    • Action: Switch to DMSO-

      
        and heat the probe to 320 K (47 °C) . Heat disrupts the 
      
      
      
      -stacking aggregates, sharpening the peaks.
  • The "Invisible" Nitrogen (Salt Simulation):

    • If the pyridine/pyrimidine signals are broad due to intermediate exchange rates with trace water:

    • Action: Add 1-2 drops of TFA-

      
       (Trifluoroacetic acid-d)  to the 
      
      
      
      sample.
    • Mechanism:[1][2] This fully protonates the nitrogen (forcing a single cationic state) and often breaks up aggregates. Note: This shifts chemical shifts significantly.

  • 
     NMR Setup: 
    
    • Ensure your acquisition time is sufficient.

      
       relaxation (
      
      
      
      ) can be slow (2-5 seconds). Set
      
      
      (relaxation delay) to at least 5 seconds for quantitative integration.

Module 3: Salt Formation & Formulation

User Issue: "I tried making the HCl salt to improve solubility, but it dissociates/hygroscopic."

The Causality: The


 group is a strong Electron Withdrawing Group (EWG).
  • Pyridine

    
    :  ~5.2
    
  • 3-

    
    -Pyridine 
    
    
    
    :
    ~2.6
  • Result: HCl (

    
    ) is strong enough to protonate it, but the resulting salt is loosely bound. In the presence of moisture (water 
    
    
    
    15.7, but effective basicity in solid state varies), the equilibrium shifts, and the salt "hydrolyzes" back to the free base oil.
Protocol: Stable Salt Selection

Do not use weak counter-ions (Acetate, Fumarate). You need "Super-Acids" to match the weak basicity.

Counter-IonAcid Strength (

)
Suitability for

Heterocycles
Hydrochloride -7Poor. Often hygroscopic or unstable.
Mesylate (Methanesulfonic) -2.6Good. Forms stable crystal lattices.
Tosylate (p-Toluenesulfonic) -2.8Excellent. The aromatic ring of Tosylate

-stacks with the fluoro-heterocycle, stabilizing the lattice.
Besylate -2.5Excellent. Similar mechanism to Tosylate.
Formulation for Biological Assays (The "Crash" Prevention)

When moving from DMSO stock to aqueous buffer,


 compounds often precipitate immediately (the "Crash").

The "Solubility Bridge" Method: Do not pipette DMSO stock directly into PBS.

  • Step 1: Dilute DMSO stock into PEG400 or Propylene Glycol (1:10 ratio).

  • Step 2: Slowly add this intermediate mix to the buffer with vortexing.

  • Step 3: Add surfactant Tween-80 (0.1%) to the buffer before addition.

FormulationWorkflow Stock DMSO Stock (10 mM) Direct Direct to Buffer Stock->Direct Avoid PreMix Pre-Mix Step (PEG400 or PG) Stock->PreMix 1:10 Dilution ResultFail Precipitation (False Negative) Direct->ResultFail Buffer Assay Buffer (+0.1% Tween-80) PreMix->Buffer Slow Addition ResultPass Stable Colloid (Valid Data) Buffer->ResultPass

Figure 2: formulation workflow to prevent compound precipitation in biological assays.

References

  • Purification Strategies

    • Title: "Practical Advances in SFC for the Purific
    • Source: Chrom
    • URL:[Link]

  • Physicochemical Properties

    • Title: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry"[3][4]

    • Source: MDPI Pharmaceuticals, 2023.
    • URL:[Link]

  • NMR Techniques

    • Title: "Fluorine NMR: A Practical Guide for the Medicinal Chemist"
    • Source: Chemical Reviews (General reference for 19F relax
    • URL:[Link]

  • Formulation Tactics

    • Title: "Formulation Tactics for the Delivery of Poorly Soluble Drugs"
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Cyclodehydration of Amino-Pyridazine Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the intramo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the intramolecular cyclodehydration of amino-pyridazine derivatives, a critical step in the synthesis of fused heterocyclic systems such as[1][2][3]triazolo[4,3-b]pyridazines. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you overcome common experimental hurdles.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues encountered during the cyclodehydration process in a direct question-and-answer format.

Q1: I'm seeing very low or no yield of my desired fused-pyridazine product. What are the likely causes and how can I fix it?

A1: Low or no product yield is the most common issue, typically stemming from inadequate reaction conditions or reagent choice. Let's break down the potential causes and solutions.

Potential Cause 1: Insufficient Dehydrating Power or Inappropriate Reagent The choice of dehydrating agent is paramount and substrate-dependent. A reagent that is too weak will not drive the reaction to completion, while one that is too harsh may cause decomposition.

  • Solution:

    • Phosphorus Oxychloride (POCl₃): This is often the first choice for acylhydrazino-pyridazine precursors.[4][5] It is highly effective but requires careful temperature control. If you are running the reaction at room temperature or slightly elevated temperatures with no success, a gradual increase to reflux may be necessary.

    • Polyphosphoric Acid (PPA): PPA is a powerful dehydrating agent suitable for less reactive substrates.[6][7] However, its high viscosity can make stirring and workup difficult.[1] If using PPA, ensure the reaction temperature is high enough (often >100 °C) to reduce viscosity and promote efficient mixing.[7]

    • Eaton's Reagent (P₂O₅ in MeSO₃H): This is an excellent, often superior, alternative to PPA.[1][3] It is a mobile liquid, simplifying handling, and often promotes cyclization at significantly lower temperatures with cleaner reaction profiles and fewer byproducts.[1][2][8] If PPA or POCl₃ are failing or giving complex mixtures, switching to Eaton's reagent is a highly recommended strategy.

Potential Cause 2: Incorrect Reaction Temperature Cyclodehydration is an energy-intensive process involving the removal of a water molecule. Insufficient thermal energy is a frequent cause of failure.

  • Solution:

    • Systematic Temperature Increase: Begin with milder conditions and incrementally increase the temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage. For POCl₃, a common range is 80-120 °C. For PPA, temperatures of 120-160 °C are often required.[7]

    • Microwave Irradiation: For high-throughput or rapid optimization, microwave-assisted synthesis can dramatically shorten reaction times and improve yields by providing efficient and uniform heating.

Potential Cause 3: Degradation of Starting Material or Product The highly acidic and high-temperature conditions required for cyclodehydration can lead to decomposition, especially if the substrate contains sensitive functional groups.

  • Solution:

    • Use Milder Reagents: Consider switching from PPA or neat POCl₃ to Eaton's reagent, which allows for lower reaction temperatures.[1][8]

    • Time Control: Extended reaction times, even at optimal temperatures, can degrade the product. Monitor the reaction closely and quench it as soon as the starting material is consumed.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially with electron-rich substrates.

Q2: My reaction is stalled, and I'm recovering a significant amount of my starting material. What should I do?

A2: Recovering starting material indicates that the activation energy for the cyclization is not being met. This is distinct from decomposition, where the starting material disappears without forming the desired product.

Potential Cause 1: Inactive or Insufficient Reagent Dehydrating agents like PPA and P₂O₅ (a component of Eaton's reagent) are highly hygroscopic. Contamination with atmospheric moisture will quench their activity.

  • Solution:

    • Use freshly opened or properly stored reagents.

    • Ensure all glassware is rigorously dried before use.

    • Increase the equivalents of the dehydrating agent. For PPA, it is often used as the solvent. For POCl₃, using 5-10 equivalents is common.

Potential Cause 2: Poor Solubility of Starting Material The starting amino-pyridazine intermediate must be at least partially soluble in the reaction medium for the dehydrating agent to act upon it.

  • Solution:

    • For PPA/Eaton's Reagent: These reagents often serve as the solvent and are excellent at dissolving polar organic compounds.[6] Ensure vigorous stirring and sufficient heat to aid dissolution.

    • For POCl₃: While POCl₃ can be used as the solvent, co-solvents can sometimes improve solubility. However, care must be taken as many common solvents (like DMF) react with POCl₃.[9][10] Toluene or xylene can sometimes be used as a co-solvent with PPA to improve handling and workup.[7]

Troubleshooting Workflow: From Low Yield to Success This diagram outlines a logical decision-making process for addressing low-yield reactions.

G start Problem: Low / No Yield check_sm Check Reaction Monitoring (TLC, LC-MS) start->check_sm sm_present Starting Material Recovered? check_sm->sm_present sm_gone Starting Material Consumed check_sm->sm_gone No increase_temp Action: ↑ Temperature / Time sm_present->increase_temp Yes check_reagent Verify Reagent Quality (Anhydrous Conditions) sm_present->check_reagent decomp Decomposition or Side Products Formed sm_gone->decomp lower_temp Action: ↓ Temperature / Time decomp->lower_temp milder_reagent Action: Use Milder Reagent (e.g., PPA → Eaton's) decomp->milder_reagent increase_temp->check_sm change_reagent Action: Use Stronger Reagent (e.g., POCl₃ → PPA) increase_temp->change_reagent success SUCCESS: Product Formed increase_temp->success change_reagent->check_sm change_reagent->success check_reagent->check_sm lower_temp->check_sm lower_temp->success milder_reagent->check_sm milder_reagent->success

Caption: Troubleshooting Decision Tree for Cyclodehydration.
Q3: I'm getting a chlorinated byproduct instead of my desired triazolopyridazine when using POCl₃. Why is this happening and how can I prevent it?

A3: This is a classic issue when using phosphorus oxychloride, especially in the presence of N,N-dimethylformamide (DMF), even in trace amounts. The combination forms the Vilsmeier-Haack reagent ([Me₂N=CHCl]Cl), which is a potent formylating and chlorinating agent.[9][10][11]

Mechanism of Side Reaction: POCl₃ reacts with the amide-like oxygen of your precursor to form a good leaving group, facilitating cyclization. However, it can also act as an electrophilic chlorinating agent on the electron-rich pyridazine ring, or if DMF is present, the Vilsmeier reagent will form and act as the chlorinating species.[12]

  • Solution 1: Rigorously Exclude DMF: If your starting material was synthesized or purified using DMF, ensure it is completely removed via high vacuum drying, co-evaporation with toluene, or recrystallization from a different solvent system.

  • Solution 2: Avoid High Temperatures: Chlorination is often more prevalent at higher temperatures. Run the reaction at the lowest temperature that still allows for efficient cyclization (e.g., 80-90 °C) and monitor carefully to avoid prolonged heating.

  • Solution 3: Change Reagents: If chlorination remains a persistent issue, switching to a non-chlorinating dehydrating agent is the best solution. Both PPA and Eaton's reagent are excellent choices that will completely avoid this side reaction.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for this transformation, and how do I choose the right one?

A1: The three most common reagents are POCl₃, PPA, and Eaton's Reagent. The choice depends on your substrate's reactivity, stability, and the equipment available.

ReagentCompositionTypical Temp.ProsCons
Phosphorus Oxychloride (POCl₃) POCl₃80-120 °CHighly effective, inexpensive, volatile (easy to remove).Can cause unwanted chlorination[12]; corrosive and moisture-sensitive.
Polyphosphoric Acid (PPA) Mixture of H₃PO₄ and P₂O₅120-160 °CPowerful dehydrating agent[6][13], low cost, low oxidizing potential.Extremely viscous (difficult to stir/workup)[1][7]; requires high temperatures.
Eaton's Reagent ~7.5-10% P₂O₅ in MeSO₃H25-100 °CHighly effective, mobile liquid (easy to handle)[1], cleaner reactions[1], milder conditions.[2][8]More expensive, must be prepared or purchased.

Selection Guideline: Start with POCl₃ for standard substrates. If chlorination or decomposition is an issue, or if the reaction is sluggish, switch to Eaton's Reagent. Use PPA for robust, unreactive substrates where high temperatures are not a concern.

Q2: How does the electronic nature of substituents on my pyridazine ring affect the reaction?

A2: The electronic properties of substituents have a significant impact on the nucleophilicity of the ring nitrogen that participates in the cyclization.

  • Electron-Donating Groups (EDGs): Groups like -CH₃, -OCH₃, or -NR₂ increase the electron density of the pyridazine ring. This enhances the nucleophilicity of the ring nitrogen, generally making the cyclization easier and allowing for milder reaction conditions.

  • Electron-Withdrawing Groups (EWGs): Groups like -Cl, -NO₂, or -CF₃ decrease the electron density of the ring. This reduces the nucleophilicity of the ring nitrogen, making the cyclization more difficult. For substrates bearing EWGs, more forceful conditions are typically required, such as higher temperatures or a stronger reagent like PPA.

Q3: What is the general mechanism for this acid-catalyzed cyclodehydration?

A3: The reaction proceeds via an intramolecular electrophilic substitution mechanism. The dehydrating agent activates the carbonyl oxygen of the acyl group, making the carbonyl carbon highly electrophilic. The nearby ring nitrogen then acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate, which then aromatizes upon loss of water.

General Mechanism Diagram

G cluster_0 1. Activation cluster_1 2. Cyclization cluster_2 3. Dehydration & Aromatization SM Starting Material (Acylhydrazino-pyridazine) Activated Activated Intermediate SM->Activated + Dehydrating Agent   (e.g., POCl₃, H⁺) Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Nucleophilic Attack Product Fused Product (e.g., Triazolopyridazine) Cyclized->Product - H₂O

Caption: General Mechanism of Acid-Catalyzed Cyclodehydration.

Key Experimental Protocols

Protocol 1: Cyclodehydration using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline for the cyclization of an N'-acyl-N-amino-pyridazine derivative.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the acylhydrazino-pyridazine starting material (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), carefully add phosphorus oxychloride (5-10 eq) via syringe. The addition can be exothermic.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical method involves taking a small aliquot, quenching it carefully with ice-water, basifying with NaHCO₃ solution, extracting with ethyl acetate, and spotting the organic layer on a TLC plate.

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature and then slowly pour it onto crushed ice with stirring. Caution: This is a highly exothermic and vigorous quenching process.

  • Neutralization: Carefully neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid Na₂CO₃ until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. (2026). Source not specified.
  • Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. (2025). Source not specified.
  • ResearchGate. Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. [Link]

  • Google Patents. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
  • ResearchGate. Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent | Request PDF. [Link]

  • RSC Publishing. P 4 O 10 /TfOH mediated domino condensation–cyclization of amines with diacids: a route to indolizidine alkaloids under catalyst. (2022). [Link]

  • YouTube. Reagent Chemistry - DMF/POCl3 (Vilsmeier Haack Reaction). (2020). [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Source not specified.
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Gandikota, et al. (2017). Synthesis of 3-chloromethyl-[1][2][3] triazolo[4,3-a]- pyridine. Arabian Journal of Chemistry.

  • Sciencemadness.org. Polyphosphoric Acid. [Link]

  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. (2021). MDPI.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • YouTube. Cyclisation with Polyphosphoric Acid Acyl Cation PPA Ring Closure Acyl Cation Mechanism. (2024). [Link]

  • ResearchGate. Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. [Link]

  • Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. (2023). [Link]

  • ResearchGate. (PDF) Polyphosphoric Acid in Organic Synthesis. (2023). [Link]

  • Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. (2010). MDPI.
  • ResearchGate. POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles | Request PDF. [Link]

  • Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. (Year not specified). Source not specified.
  • Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. [Link]

  • Pyrazofurin Biosynthesis Involves Nonenzymatic Ring Contraction of a Pyridazine Intermediate Triggered by a Rieske Enzyme-Catalyzed Oxygen
  • Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. (2010). MDPI.
  • Product Class 8: Pyridazines. (Year not specified). Source not specified.
  • Wageningen University & Research eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]

  • Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. (Year not specified). Source not specified.
  • Organic Chemistry Portal. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (Year not specified). PMC.
  • ResearchGate. Yield of cyclized products obtained by cyclodehydration with POCl 3 and... | Download Table. [Link]

  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. (2022). Thieme.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (Year not specified). Source not specified.
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  • N-Amino Pyridinium Salts in Organic Synthesis. (Year not specified). PMC - NIH.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Imidazo[1,5-b]pyridazines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the mass spectrometry fragmentation behavior of the imidazo[1,5-b]pyridazine scaffold, a heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation behavior of the imidazo[1,5-b]pyridazine scaffold, a heterocyclic ring system of significant interest in medicinal chemistry. Due to a limited amount of specific literature on the fragmentation of this particular isomer, this guide will leverage established principles of mass spectrometry and draw comparisons from related heterocyclic structures to propose the most likely fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

The Imidazo[1,5-b]pyridazine Core: A Privileged Scaffold in Drug Discovery

The imidazo[1,5-b]pyridazine ring system is a fused heterocycle containing both an imidazole and a pyridazine ring. This structural motif is found in a variety of biologically active molecules, including potential therapeutics for cancer and infectious diseases. The development of robust analytical methods to characterize these compounds is crucial for their advancement in drug discovery pipelines. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of these novel chemical entities. Understanding the fragmentation patterns of the imidazo[1,a]pyridazine core is essential for the unambiguous identification of its derivatives.

Elucidating Fragmentation Pathways: A Tale of Two Ionization Techniques

The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method employed. Here, we compare the predicted fragmentation of the parent imidazo[1,5-b]pyridazine (C₆H₅N₃, Molecular Weight: 119.12 g/mol ) under two common ionization techniques: the high-energy Electron Ionization (EI) and the soft Electrospray Ionization (ESI).

Electron Ionization (EI): Fragmentation Driven by Radical Cations

In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a high-energy molecular ion radical (M+•). This excess energy induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.

The proposed fragmentation of the imidazo[1,5-b]pyridazine molecular ion (m/z 119) is expected to proceed through several key steps, driven by the elimination of stable neutral molecules like nitrogen (N₂) and hydrogen cyanide (HCN).

Proposed EI Fragmentation Pathway:

  • Initial Ionization: An electron is ejected from the molecule to form the molecular ion, M+• at m/z 119.

  • Loss of Nitrogen: The pyridazine ring is prone to the elimination of a neutral nitrogen molecule (N₂), a common fragmentation pathway for many nitrogen-containing heterocycles. This would result in a fragment ion at m/z 91.

  • Loss of Hydrogen Cyanide: Subsequent fragmentation of the m/z 91 ion could involve the loss of HCN from the imidazole portion of the molecule, leading to a fragment at m/z 64.

  • Alternative Fragmentation: An alternative pathway from the molecular ion could involve the direct loss of HCN, yielding a fragment at m/z 92.

EI_Fragmentation_of_Imidazo_1_5_b_pyridazine M Imidazo[1,5-b]pyridazine M+• (m/z 119) frag1 [M - N2]+• (m/z 91) M->frag1 - N2 frag3 [M - HCN]+• (m/z 92) M->frag3 - HCN frag2 [M - N2 - HCN]+• (m/z 64) frag1->frag2 - HCN

Caption: Proposed EI fragmentation of imidazo[1,5-b]pyridazine.

Electrospray Ionization (ESI): A Softer Approach to Structural Interrogation

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS), often through collision-induced dissociation (CID). This allows for a more targeted investigation of the molecule's structure.

For imidazo[1,5-b]pyridazine, the protonated molecule at m/z 120 is the expected parent ion in positive ion mode ESI. The fragmentation of this ion will likely be initiated by the cleavage of the less aromatic pyridazine ring.

Proposed ESI-MS/MS Fragmentation Pathway:

  • Protonation: The molecule is protonated in the ESI source, forming the [M+H]⁺ ion at m/z 120.

  • Ring Opening and Fragmentation: Upon CID, the protonated pyridazine ring is expected to be the initial site of fragmentation. This could involve the loss of ammonia (NH₃) or other small neutral molecules, depending on the site of protonation. A plausible fragmentation would be the loss of HCN, leading to a fragment at m/z 93.

  • Further Fragmentation: The resulting fragment ion could undergo further fragmentation to yield smaller, stable ions.

ESI_Fragmentation_of_Imidazo_1_5_b_pyridazine MH Protonated Imidazo[1,5-b]pyridazine [M+H]+ (m/z 120) frag1_esi [M+H - HCN]+ (m/z 93) MH->frag1_esi - HCN frag2_esi Further Fragments frag1_esi->frag2_esi

Caption: Proposed ESI-MS/MS fragmentation of imidazo[1,5-b]pyridazine.

Comparative Analysis of Fragmentation Patterns

The choice of ionization technique significantly impacts the observed fragmentation, providing complementary information for structural elucidation.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Parent Ion Molecular Ion (M+•)Protonated Molecule ([M+H]⁺)
Energy High EnergyLow Energy (Controlled CID)
Fragmentation Extensive, often complexControlled, often simpler spectra
Key Fragments Result from radical-driven reactions (e.g., loss of N₂)Result from cleavage of protonated species
Primary Use Fingerprint identification, structural elucidation of unknownsAnalysis of complex mixtures, targeted analysis

Table 1. Comparison of EI and ESI Fragmentation Characteristics for Imidazo[1,5-b]pyridazines.

Experimental Protocols

The following are generalized, step-by-step methodologies for the mass spectrometric analysis of imidazo[1,5-b]pyridazine derivatives.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve the imidazo[1,5-b]pyridazine derivative in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation Setup:

    • Ion Source: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard)

    • Mass Analyzer: Quadrupole or Time-of-Flight

    • Scan Range: m/z 50-500 (or as appropriate for the expected molecular weight)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatography (if the compound is volatile and thermally stable).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Dissolve the imidazo[1,5-b]pyridazine derivative in a solvent compatible with ESI (e.g., methanol, acetonitrile, water) to a concentration of approximately 1-10 µg/mL. Acidify the solution slightly with formic acid (0.1%) to promote protonation.

  • Instrumentation Setup:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode

    • Mass Analyzer: Triple Quadrupole, Ion Trap, or Q-TOF

    • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule ([M+H]⁺).

    • MS/MS Scan: Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen). Optimize the collision energy to achieve sufficient fragmentation.

  • Sample Introduction: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the MS/MS spectrum of the selected precursor ion.

  • Data Analysis: Analyze the product ion spectrum to elucidate the fragmentation pathways and confirm the structure of the parent molecule.

Summary of Predicted Key Fragment Ions

Ionizationm/zProposed Structure/Origin
EI119Molecular Ion (M+•)
EI92[M - HCN]+•
EI91[M - N₂]+•
EI64[M - N₂ - HCN]+•
ESI120Protonated Molecule ([M+H]⁺)
ESI93[M+H - HCN]⁺

Table 2. Predicted Key Fragment Ions for the Parent Imidazo[1,5-b]pyridazine.

Conclusion

While direct experimental data on the mass spectrometric fragmentation of imidazo[1,5-b]pyridazines is not extensively reported in the literature, a detailed understanding of their likely fragmentation behavior can be inferred from the fundamental principles of mass spectrometry and the known fragmentation of related heterocyclic systems. The comparative analysis of EI and ESI fragmentation patterns presented in this guide provides a valuable framework for researchers working on the discovery and development of novel imidazo[1,5-b]pyridazine-based compounds. The proposed pathways and experimental protocols offer a solid starting point for the structural characterization and analytical method development for this important class of molecules. As more research is conducted on these compounds, a more refined understanding of their mass spectrometric behavior will undoubtedly emerge.

References

  • Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8.
  • Vianello, R., et al. (2025).
  • Chen, C-Y., et al. (2021). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. PMC.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Divine, A., et al. (2012). Mass spectra of tentatively identified pyrazine products.
  • Kumar, K. S., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
  • Pesyan, N. N., et al. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazine-5-ones: Dimers containing water cluster and quasi-covalent hydrogen bond. SciSpace.
  • Peršuri, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Moslin, R., et al. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
  • PubChem. (n.d.). Imidazo[1,5-b]pyridazine. PubChem. Retrieved from [Link]

  • Li, L., et al. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
  • Li, J-J., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC.
  • Hida, R., et al. (2016). study of mass spectra of benzimidazole derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Chen, J., et al. (2017).
  • El-Faham, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
Comparative

Crystal Structure Analysis of Trifluoromethylated Pyridazines: A Comparative Guide

Topic: Crystal Structure Analysis of Trifluoromethylated Pyridazines Content Type: Publish Comparison Guide Executive Summary In the high-stakes arena of drug discovery, the pyridazine scaffold is a privileged structure,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of Trifluoromethylated Pyridazines Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of drug discovery, the pyridazine scaffold is a privileged structure, offering unique hydrogen-bonding capabilities and defined vector geometry. The introduction of a trifluoromethyl (


) group transforms this scaffold, dramatically altering its physicochemical profile—enhancing lipophilicity, metabolic stability, and blood-brain barrier permeability.

This guide provides a technical comparison of the structural analysis of trifluoromethylated pyridazines versus their non-fluorinated (methylated or hydrogen-substituted) analogs. We move beyond basic characterization to explore how the


 group dictates crystal packing, conformational locking, and solid-state performance.

Structural & Performance Comparison

The


 group is often termed a "bioisostere" of the methyl (

) or isopropyl group, but this simplification masks critical crystallographic differences.
Steric and Electronic Impact

The


 group is significantly larger than a methyl group (Van der Waals volume 

42.6 ų vs. 23.8 ų) and possesses a unique "rotational" bulk due to the C-F bond length (1.35 Å).
FeatureTrifluoromethyl (

) Pyridazine
Methyl (

) Pyridazine
Impact on Crystal Structure
Electronic Nature Strong Electron Withdrawing (

)
Electron Donating (

)

depletes electron density in the pyridazine ring, enhancing

-hole interactions and altering stacking geometry.
Lipophilicity (

)
+0.88 (Hydrophobic)+0.56 (Moderately Hydrophobic)

analogs often crystallize in lower-symmetry space groups due to fluorophilic segregation (fluorine-fluorine clustering).
Conformation High rotational barrier; often orthogonal to ringLow rotational barrier

can "lock" conformations, reducing disorder in the crystal lattice compared to freely rotating alkyl chains.
Interaction Type Weak

,

, and

Stronger classical H-bonds, Van der Waals

structures rely on cumulative weak interactions, often requiring lower temperatures (100 K) to resolve disorder.
Comparative Interaction Hierarchy

In non-fluorinated pyridazines, crystal packing is dominated by strong


 hydrogen bonds (if donors are present) or dipole-dipole stacking. In 

analogs, the hierarchy shifts:
  • Primary: Fluorine segregation (formation of fluorous domains).

  • Secondary: Weak

    
     interactions (2.2 – 2.6 Å).
    
  • Tertiary:

    
     stacking (often offset stacking to accommodate the bulky 
    
    
    
    ).

Experimental Protocol: Self-Validating Analysis Workflow

Phase 1: Synthesis & Purification

Context: High-purity samples are non-negotiable for resolving the disorder often associated with the


 symmetry of the 

group.
  • Method: Radical trifluoromethylation of pyridazines using sodium triflinate (Langlois reagent) or photoredox catalysis.

  • Validation: Verify purity via

    
    -NMR (singlet at 
    
    
    
    ppm) before crystallization.
Phase 2: Crystallization Strategy

Causality: Fluorinated compounds often exhibit "fluorophobicity" in standard organic solvents, making traditional recrystallization difficult.

  • Protocol:

    • Solvent Selection: Use a "Fluorous-Friendly" solvent system. Dissolve 20 mg of compound in Dichloromethane (DCM) or Tetrahydrofuran (THF) .

    • Antisolvent: Layer with Hexane or Pentane . The non-polar antisolvent encourages the aggregation of hydrophobic

      
       domains.
      
    • Technique: Slow Vapor Diffusion at

      
      .
      
    • Observation: Monitor for prism-like crystals (typical for high-symmetry fluorinated systems) vs. needles (often solvates).

Phase 3: X-Ray Data Collection & Refinement

Standard: The


 group is prone to rotational disorder (libration) at room temperature.
  • Mounting: Mount crystal on a Mitegen loop using perfluoropolyether oil (Cryo-oil) to minimize background scattering.

  • Temperature: Mandatory collection at 100 K .

    • Reasoning: At 298 K, the

      
       atoms often appear as a torus of electron density due to rotation. Cooling freezes this motion, allowing resolution of distinct atomic positions.
      
  • Refinement Strategy (SHELXL/OLEX2):

    • If disorder persists, model the

      
       group as two positions (A and B) with occupancy refined (e.g., 0.60/0.40).
      
    • Use DFIX restraints for C-F bond lengths (approx 1.35 Å) and DANG for F-C-F angles if the geometry distorts.

Visualization of Signaling & Workflow

Diagram 1: Crystallographic Analysis Workflow

This diagram outlines the decision-making process for handling


 disorder, a common bottleneck in this analysis.

G Start Purified CF3-Pyridazine Sample Screen Crystallization Screening (Vapor Diffusion: DCM/Hexane) Start->Screen Check Optical Inspection: Single Crystal? Screen->Check Check->Screen No (Retrial) Mount Mount & Cool to 100K Check->Mount Yes Collect Data Collection (XRD) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Disorder Check for CF3 Rotational Disorder Refine->Disorder Model Apply Split Model (PART 1/2) & DFIX Restraints Disorder->Model High Thermal Ellipsoids Final Publishable CIF Disorder->Final No Disorder Model->Refine

Caption: Decision tree for X-ray diffraction analysis of trifluoromethylated compounds, emphasizing disorder management.

Diagram 2: Interaction Hierarchy in Solid State

Comparing the stabilizing forces in Methylated vs. Trifluoromethylated Pyridazines.

H Substrate Pyridazine Derivative Methyl Methyl (-CH3) Analog Substrate->Methyl CF3 Trifluoromethyl (-CF3) Analog Substrate->CF3 H_Bond Classical H-Bonds (N...H-N) Methyl->H_Bond Dominant VdW Van der Waals (Non-specific) Methyl->VdW F_Seg Fluorous Segregation (F...F Domains) CF3->F_Seg Structural Driver Weak_H Weak C-H...F Interactions CF3->Weak_H Pi_Hole Pi-Hole Stacking (Electron Deficient Ring) CF3->Pi_Hole Enhanced by EWG

Caption: Comparative hierarchy of intermolecular forces driving crystal packing in methylated vs. trifluoromethylated systems.

References

  • Hu, J., et al. (2020). Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. Journal of Molecular Structure. Link[1]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Gilli, P., et al. (2019). The Nature of the Chemical Bond in Organic Fluorine Compounds. Accounts of Chemical Research. Link

  • Wang, Y., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of Fluorinated Pyridazinones. MDPI Molecules. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Guidance on Refinement of Disordered -CF3 Groups. Link

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